N-[(3-Methoxyphenyl)methyl]adenosine
Description
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Propriétés
Formule moléculaire |
C18H21N5O5 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1 |
Clé InChI |
YUPMHVHUPBAVAS-OWYXCUOISA-N |
SMILES isomérique |
COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
SMILES canonique |
COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis of N-[(3-Methoxyphenyl)methyl]adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathways for N-[(3-Methoxyphenyl)methyl]adenosine, a notable adenosine (B11128) analogue. The document details established synthetic methodologies, experimental protocols, and relevant biological context, with a focus on providing actionable information for research and development.
Introduction
This compound, also known as N6-(3-methoxybenzyl)adenosine, is a derivative of the endogenous nucleoside adenosine. N6-substituted adenosines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1] These compounds often exert their effects by interacting with adenosine receptors (A1, A2A, A2B, and A3), with the nature and position of the substituent on the N6-benzyl group influencing receptor affinity and selectivity.[2][3] Specifically, N6-benzyladenosine derivatives have been identified as potent ligands for the A3 adenosine receptor.[2][4]
Core Synthesis Pathways
The synthesis of this compound can be achieved through several established routes for N6-alkylation of adenosine. The most common and direct methods are detailed below.
Nucleophilic Substitution of 6-Chloropurine (B14466) Riboside
A prevalent and efficient method for synthesizing N6-substituted adenosine derivatives involves the nucleophilic aromatic substitution (SNAr) of a 6-halopurine precursor, typically 6-chloropurine-9-riboside, with the desired amine.[1][3] In this case, 6-chloropurine-9-riboside is reacted with 3-methoxybenzylamine (B130926) in the presence of a base, such as triethylamine (B128534), in a suitable solvent like n-butanol. The reaction proceeds via nucleophilic attack of the amine on the C6 position of the purine (B94841) ring, displacing the chloride ion.
A general reaction scheme is as follows:
Caption: Nucleophilic substitution pathway for this compound synthesis.
Dimroth Rearrangement
Another effective strategy is the Dimroth rearrangement.[4][5][6] This two-step process involves the initial alkylation of adenosine with a 3-methoxybenzyl halide (e.g., bromide or chloride). This reaction typically occurs at the N1 position of the purine ring. The resulting N1-substituted intermediate is then treated with a base, which catalyzes a ring-opening and subsequent ring-closing reaction to yield the thermodynamically more stable N6-substituted product. This method can offer excellent regioselectivity.[6]
Direct Alkylation of Adenosine
Direct alkylation of adenosine with 3-methoxybenzyl halide is also a possible route. However, this method is often hampered by a lack of regioselectivity, leading to a mixture of products, including alkylation at other nitrogen atoms (N1, N3, N7) and on the hydroxyl groups of the ribose moiety. To circumvent this, protection of the 2',3', and 5'-hydroxyl groups of the ribose is often necessary prior to alkylation.
Quantitative Data on Synthesis
While specific yield data for the synthesis of this compound is not always reported in the literature, the following table summarizes representative yields and conditions for the synthesis of closely related N6-benzyladenosine derivatives via the reaction of 6-chloropurine riboside with various benzylamines.
| Product | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N6-benzyladenosine | Benzylamine | n-Butanol | Triethylamine | 90 | 4 | Not specified, "white solid" | [1] |
| N6-(2-fluorobenzyl)adenosine | 2-Fluorobenzylamine | Acetonitrile | DIPEA | 60 | 8 | 89 (of protected intermediate) | [7][8] |
| N6-(4-fluorobenzyl)adenosine | 4-Fluorobenzylamine | n-Butanol | Triethylamine | 90 | 4 | Not specified, "white solid" | [1] |
| N6-(3-iodobenzyl)adenosine | 3-Iodobenzylamine | n-Butanol | Triethylamine | 90 | 4 | Not specified, "white solid" | [1] |
Detailed Experimental Protocols
The following protocol for the synthesis of this compound is based on the general procedure described by Trávníček et al. for the synthesis of N6-benzyladenosine derivatives.[1]
Materials:
-
6-Chloropurine-9-riboside
-
3-Methoxybenzylamine
-
Triethylamine
-
n-Butanol
-
Diethyl ether
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
To a solution of 6-chloropurine-9-riboside (1 mmol) in n-butanol (20 mL) in a round-bottom flask, add 3-methoxybenzylamine (1.33 mmol) and triethylamine (1.67 mmol).
-
Stir the reaction mixture at 90 °C for 4 hours under a reflux condenser.
-
After the reaction is complete, cool the mixture and leave it at -5 °C overnight to facilitate precipitation.
-
Collect the resulting white solid by filtration.
-
Wash the solid sequentially with cold n-butanol (2 x 5 mL), cold distilled water (2 x 5 mL), and finally with diethyl ether (2 x 5 mL).
-
Dry the purified product, this compound, under vacuum.
Characterization:
The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm its identity and purity.
Experimental and Biological Pathway Visualizations
General Experimental Workflow
The synthesis and purification of this compound typically follow a standard laboratory workflow.
Caption: A typical experimental workflow for the synthesis of N6-substituted adenosines.
Adenosine A3 Receptor Signaling Pathway
This compound, as an adenosine analogue, is expected to interact with adenosine receptors. The A3 adenosine receptor, a G protein-coupled receptor (GPCR), is a key target for many N6-benzyladenosine derivatives.[2] Its activation initiates a signaling cascade that can lead to various cellular responses, including the inhibition of adenylyl cyclase and the stimulation of phospholipase C.
Caption: Simplified signaling pathway of the A3 adenosine receptor.
References
- 1. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-(4-Methoxybenzoyl)adenosine|RUO [benchchem.com]
- 4. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Triazole-Linked SAM-Adenosine Conjugates: Functionalization of Adenosine at N-1 or N-6 Position without Protecting Groups [mdpi.com]
- 6. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Adenosine A3 Receptor: A Potential Target for N-[(3-Methoxyphenyl)methyl]adenosine
An In-Depth Technical Guide on the Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Adenosine (B11128) is a ubiquitous endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are expressed throughout the body and are implicated in cardiovascular, neurological, inflammatory, and immunological functions. The development of synthetic adenosine analogs has been a significant focus of drug discovery efforts, aiming to achieve receptor subtype selectivity and improved therapeutic profiles for conditions such as cardiac arrhythmias, inflammation, and cancer.
N-[(3-Methoxyphenyl)methyl]adenosine, also known as N6-(3-methoxybenzyl)adenosine, belongs to the class of N6-substituted adenosine analogs. The N6 position of the adenine (B156593) ring is a critical site for modification to enhance affinity and selectivity for adenosine receptor subtypes. While specific pharmacological data for this compound remains to be published, extensive research on similar N6-benzyladenosine derivatives provides a strong basis for predicting its likely mechanism of action.
Putative Mechanism of Action
Based on structure-activity relationship (SAR) studies of N6-benzyladenosine analogs, this compound is hypothesized to act as an agonist at one or more adenosine receptor subtypes, with a probable preference for the A3 receptor. The methoxy (B1213986) substitution on the benzyl (B1604629) ring is a key feature that influences receptor affinity and selectivity.
Interaction with Adenosine Receptors
The interaction of adenosine analogs with their receptors is a complex process involving specific binding pockets within the transmembrane domains of the GPCRs. The N6-substituent plays a crucial role in determining the binding affinity and selectivity. For N6-benzyladenosine derivatives, the benzyl group is thought to interact with a hydrophobic pocket within the receptor. The position of substituents on the benzyl ring can fine-tune these interactions.
While direct evidence is lacking for the 3-methoxy isomer, a study on N6-benzyladenosine-5′-uronamides demonstrated that a 4-methoxy group on the benzyl ring favored A3 receptor selectivity[1]. This suggests that the methoxy group of this compound likely contributes to its binding characteristics.
Quantitative Data for Structurally Related Compounds
As previously stated, specific binding affinity data for this compound are not available in the reviewed literature. To provide a frame of reference, the following table summarizes the binding affinities (Ki values in nM) of the parent compound, N6-benzyladenosine, and its 4-methoxy derivative at rat A1, A2a, and A3 adenosine receptors, as reported in a study by Jacobson et al. (1995)[1].
| Compound | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) | A1/A3 Selectivity | A2a/A3 Selectivity |
| N6-Benzyladenosine | 58 | 390 | 22 | 2.6 | 17.7 |
| N6-(4-Methoxybenzyl)adenosine | 110 | 680 | 12 | 9.2 | 56.7 |
Data extracted from Jacobson et al., J. Med. Chem. 1995, 38, 1720-1735. The data pertains to rat receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of adenosine receptor ligands, adapted from the literature on N6-benzyladenosine analogs[1].
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for adenosine receptor subtypes.
General Workflow:
Protocol for A1 Adenosine Receptor Binding:
-
Membrane Preparation: Rat cerebral cortical membranes are prepared by homogenization in ice-cold 50 mM Tris-HCl buffer (pH 7.4), followed by centrifugation at 48,000 x g for 10 minutes. The pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in buffer containing adenosine deaminase (2 U/mL) and incubated for 30 minutes at 37°C, then stored at -80°C.
-
Assay: Membranes (50 µg of protein) are incubated in a final volume of 100 µL of 50 mM Tris-HCl buffer (pH 7.4) containing 1 nM [3H]R-PIA (N6-(R)-phenylisopropyladenosine) and various concentrations of the test compound.
-
Incubation: The mixture is incubated at 25°C for 60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM NECA (5'-N-ethylcarboxamidoadenosine). The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Protocol for A2a Adenosine Receptor Binding:
-
Membrane Preparation: Rat striatal membranes are prepared as described for A1 receptors.
-
Assay: Membranes (25 µg of protein) are incubated with 2 nM [3H]CGS 21680 (2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2.
-
Incubation, Filtration, and Quantification: As described for the A1 receptor assay.
-
Data Analysis: Non-specific binding is determined in the presence of 50 µM NECA. Data analysis is performed as for the A1 receptor assay.
Protocol for A3 Adenosine Receptor Binding:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the rat A3 adenosine receptor are used. Membranes are prepared as described for A1 receptors.
-
Assay: Membranes (20 µg of protein) are incubated with 0.5 nM [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)-5'-N-methylcarboxamidoadenosine) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 and 1 mM EDTA.
-
Incubation, Filtration, and Quantification: As described for the A1 receptor assay.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM R-PIA. Data analysis is performed as for the A1 receptor assay.
Signaling Pathways
Activation of adenosine receptors by an agonist like this compound would trigger intracellular signaling cascades. The specific pathway depends on the receptor subtype and the G protein to which it couples.
A1 and A3 Receptor Signaling
A1 and A3 receptors typically couple to Gi/o proteins.
Activation of A1 and A3 receptors leads to:
-
Inhibition of Adenylate Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Activation of Phospholipase C (PLC): This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
-
Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibition of voltage-gated calcium channels, reducing calcium influx.
A2A and A2B Receptor Signaling
A2A and A2B receptors couple to Gs proteins.
Activation of A2A and A2B receptors leads to:
-
Stimulation of Adenylate Cyclase: This results in an increase in intracellular cAMP levels.
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of PKA, which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the existing literature on N6-substituted adenosine analogs provides a strong foundation for inferring its likely pharmacological properties. It is highly probable that this compound acts as an agonist at adenosine receptors, with a potential selectivity for the A3 subtype. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the future investigation and characterization of this compound and other novel adenosine receptor modulators. Further research, particularly radioligand binding studies and functional assays, is imperative to definitively elucidate its mechanism of action and therapeutic potential.
References
N-[(3-Methoxyphenyl)methyl]adenosine: A Technical Guide to its Adenosine Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the adenosine (B11128) analog, N-[(3-Methoxyphenyl)methyl]adenosine, for the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways to support further research and development efforts.
Core Findings: High Affinity for A1 and A3 Receptors
Quantitative Affinity Data
The binding affinities (Ki) of this compound for the human A1 and A3 adenosine receptors are presented below. This data is derived from radioligand displacement assays.
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) |
| Human A1 | [¹²⁵I]ABN | HEK-293 | 2.7 |
| Human A3 | [¹²⁵I]AB-MECA | HEK-293 | 4.3 |
Data for A2A and A2B receptors for this compound is not currently available in the public domain.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
Radioligand Binding Assay for A1 and A3 Receptors
This protocol outlines the methodology used to determine the binding affinity of this compound for the human A1 and A3 adenosine receptors expressed in HEK-293 cells.
Materials:
-
Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the human A1 or A3 adenosine receptor.
-
Radioligands:
-
For A1 receptor: [¹²⁵I]N⁶-aminobenzyladenosine ([¹²⁵I]ABN).
-
For A3 receptor: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([¹²⁵I]AB-MECA).
-
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM R-PIA (R-phenylisopropyladenosine) for A1 and 100 µM R-PIA for A3.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme: Adenosine deaminase (2 units/mL).
-
Filtration Apparatus: Brandel cell harvester or equivalent.
-
Filters: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Grow HEK-293 cells expressing the target receptor to confluency. Harvest the cells and homogenize them in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 100 µL:
-
50 µL of cell membranes (typically 5-10 µg of protein).
-
25 µL of radioligand at a final concentration of approximately 0.5 nM for [¹²⁵I]ABN and 0.25 nM for [¹²⁵I]AB-MECA.
-
25 µL of varying concentrations of this compound or the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Representative cAMP Functional Assay for A2A and A2B Receptors
Since A2A and A2B receptors are Gs-coupled, their activation leads to an increase in intracellular cyclic AMP (cAMP). A functional assay measuring cAMP levels is a standard method to assess the agonist or antagonist properties of a compound at these receptors. The following is a representative protocol.
Materials:
-
Cell Line: HEK-293 or CHO cells stably expressing the human A2A or A2B adenosine receptor.
-
Test Compound: this compound.
-
Reference Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or CGS-21680 for A2A.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Rolipram to prevent cAMP degradation.
-
Cell Culture Medium: As appropriate for the cell line (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Culture and Plating: Culture the cells to an appropriate density and seed them into 96-well or 384-well plates. Allow the cells to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with a PDE inhibitor (e.g., 100 µM IBMX) in assay buffer for 15-30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound (to test for agonist activity) or a fixed concentration of a reference agonist in the presence of varying concentrations of the test compound (to test for antagonist activity).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
For Agonist Activity: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect).
-
For Antagonist Activity: Plot the response to the reference agonist against the log of the test compound concentration to determine the IC50. This can be used to calculate the antagonist dissociation constant (Kb).
-
Visualizations
Adenosine Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the four adenosine receptor subtypes.
The Dawn of Adenosine Modulation: A Technical History of N-Substituted Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today illuminates the pivotal discovery and rich history of N-substituted adenosine (B11128) derivatives, molecules that have revolutionized our understanding of purinergic signaling and paved the way for novel therapeutic interventions. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, biological activity, and signaling pathways of these critical compounds.
The journey into N-substituted adenosine derivatives began serendipitously in the mid-20th century with the discovery of kinetin, a potent plant growth factor. Initially isolated from autoclaved herring sperm DNA, N6-furfuryladenosine, as it was chemically identified, marked the dawn of a new era in understanding how modifications to the adenosine scaffold could elicit profound biological effects. This discovery laid the groundwork for the systematic exploration of N-substituted adenosines as powerful modulators of a then-nascent family of receptors: the adenosine receptors.
This guide meticulously chronicles the evolution of this field, from the early structure-activity relationship (SAR) studies that unveiled the critical role of the N6-position in determining receptor subtype selectivity and potency, to the development of iconic tool compounds that remain indispensable in modern pharmacology.
From Plant Growth to Purinergic Signaling: A Historical Perspective
The story of N-substituted adenosine derivatives begins not in the realm of human pharmacology, but in plant biology. In the 1950s, Folke Skoog and Carlos O. Miller at the University of Wisconsin were investigating factors that promote cell division (cytokinesis) in plants. Their research led to the isolation and identification of kinetin (N6-furfuryladenosine) from autoclaved herring sperm DNA.[1][2][3] Initially, it was believed to be an artifact of the isolation process, but it was the first concrete evidence that a simple substitution on the N6-position of adenine (B156593) could confer potent biological activity.[1][2][3] This pioneering work on cytokinins, a class of plant hormones, inadvertently opened the door to a new field of pharmacological research.
The subsequent decades saw a shift in focus towards the effects of N-substituted adenosine derivatives in mammalian systems. The discovery of adenosine as a signaling molecule and the identification of its receptors (A1, A2A, A2B, and A3) provided a clear target for these synthetic analogs. Researchers quickly established that modifications at the N6-position were a key determinant of a compound's affinity and selectivity for these different receptor subtypes.
A landmark development was the synthesis and characterization of N6-methyladenosine (m6A) . While its presence in RNA was noted in the 1970s, its full significance as a dynamic and reversible epigenetic modification has only been appreciated in recent years.[4][5] This discovery expanded the biological relevance of N-substituted adenosines beyond receptor modulation to the fundamental processes of gene expression.
The exploration of various N6-substituents led to the development of a vast library of adenosine receptor agonists and antagonists with varying degrees of potency and selectivity. These compounds have been instrumental in elucidating the physiological and pathophysiological roles of adenosine receptors in the cardiovascular, central nervous, and immune systems.
Quantitative Analysis of Receptor Affinity and Potency
The pharmacological characterization of N-substituted adenosine derivatives has been a cornerstone of their development. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of key N6-substituted adenosine derivatives at human adenosine receptor subtypes. This data, compiled from numerous studies, provides a quantitative basis for understanding their structure-activity relationships.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (µM) | A3 Ki (nM) |
| N6-Cyclopentyladenosine (CPA) | 2.3[2][6][7] | 790[2][6][7] | 18.6[2] | 43[2][6][7] |
| NECA | 14[1] | 20[1] | 2.4[1] | 6.2[1] |
| CGS-21680 | 290 | 27[8][9] | - | 88,800 |
Table 1: Binding Affinities (Ki) and Functional Potency (EC50) of Selected N-Substituted Adenosine Derivatives at Human Adenosine Receptors.
Key Experimental Methodologies
The characterization of N-substituted adenosine derivatives relies on a suite of robust experimental protocols. The following sections provide detailed methodologies for the key assays used to determine the binding affinity and functional activity of these compounds.
General Synthesis of N-Substituted Adenosine Derivatives
A common and effective method for the synthesis of N6-substituted adenosine derivatives involves the nucleophilic substitution of 6-chloropurine (B14466) riboside with a primary amine.
Experimental Workflow: General Synthesis
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine riboside in a suitable solvent, typically absolute ethanol.
-
Addition of Reagents: Add an excess of the desired primary amine (R-NH2) to the solution, followed by a base such as triethylamine (B128534) to act as an acid scavenger.
-
Reaction Conditions: Heat the reaction mixture at reflux (e.g., 80°C) for several hours (typically 3 hours or until completion as monitored by TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by crystallization or column chromatography to yield the desired N6-substituted adenosine derivative.[10][11]
Radioligand Binding Assay for Adenosine A1 Receptor
This assay determines the binding affinity (Ki) of a test compound for the A1 adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow: Radioligand Binding Assay
Protocol:
-
Membrane Preparation: Prepare cell membranes from a source known to express the adenosine A1 receptor (e.g., rat brain cortex or CHO cells stably expressing the human A1 receptor). Resuspend the membranes in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]DPCPX, a selective A1 antagonist), and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13][14][15]
cAMP Accumulation Functional Assay for Adenosine A2A Receptor
This assay measures the ability of a test compound to stimulate the A2A adenosine receptor, which is coupled to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Experimental Workflow: HTRF cAMP Assay
Protocol:
-
Cell Culture: Culture cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into a 384-well plate and allow them to adhere overnight.
-
Compound Addition: Add the test compound at various concentrations to the cells. Include a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Cell Lysis and HTRF Reagent Addition: Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) reagents: cAMP labeled with d2 (acceptor) and an anti-cAMP antibody labeled with Europium cryptate (donor).
-
HTRF Reaction: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the log of the agonist concentration. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[16][17][18][19][20]
Signaling Pathways of N-Substituted Adenosine Derivatives
N-substituted adenosine derivatives exert their effects primarily through the activation or inhibition of adenosine receptors, which are G protein-coupled receptors (GPCRs). The two most extensively studied subtypes in the context of these derivatives are the A1 and A2A receptors.
A1 Adenosine Receptor Signaling
The A1 adenosine receptor is typically coupled to inhibitory G proteins (Gi/o). Its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and the modulation of various ion channels.
Activation of the A1 receptor by an N-substituted adenosine agonist leads to the dissociation of the Gi/o protein into its α and βγ subunits.[21][22] The Gαi subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP and subsequently decreasing the activity of protein kinase A (PKA).[21][22] The Gβγ subunits can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels, which reduces neurotransmitter release.[21] In some cell types, A1 receptor activation can also stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[22]
A2A Adenosine Receptor Signaling
In contrast to the A1 receptor, the A2A adenosine receptor is coupled to stimulatory G proteins (Gs/olf). Its activation results in an increase in intracellular cAMP levels.
Upon agonist binding, the A2A receptor activates the Gs/olf protein, leading to the stimulation of adenylyl cyclase.[23][24] This increases the intracellular concentration of cAMP, which in turn activates PKA.[23][24] PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates gene expression.[23][25]
The Future of N-Substituted Adenosine Derivatives
The discovery and development of N-substituted adenosine derivatives have been a testament to the power of chemical modification in unlocking profound biological insights. From their humble beginnings as plant growth promoters to their current status as sophisticated pharmacological tools and potential therapeutics, these molecules have consistently expanded the frontiers of biomedical research. The ongoing investigation into their diverse biological roles, from fine-tuning neuronal communication to regulating the immune response, promises to uncover new avenues for the treatment of a wide range of diseases. This technical guide serves as a foundational resource for researchers poised to contribute to the next chapter in the remarkable history of N-substituted adenosine derivatives.
References
- 1. adooq.com [adooq.com]
- 2. N6-Cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 3. Characterization of the A2 adenosine receptor labeled by [3H]NECA in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. revvity.com [revvity.com]
- 17. HTRF cAMP HiRange Assay on SpectraMax Multi-Mode Microplate Readers [moleculardevices.com]
- 18. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 19. youtube.com [youtube.com]
- 20. Assay in Summary_ki [bdb99.ucsd.edu]
- 21. mdpi.com [mdpi.com]
- 22. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. commerce.bio-rad.com [commerce.bio-rad.com]
- 25. researchgate.net [researchgate.net]
Physicochemical properties and characteristics of N-[(3-Methoxyphenyl)methyl]adenosine.
For Researchers, Scientists, and Drug Development Professionals
Ref: NMPMA-TG-20251207
Disclaimer: This document provides a summary of publicly available information on N-[(3--Methoxyphenyl)methyl]adenosine. Significant gaps exist in the scientific literature regarding its specific physicochemical properties and detailed biological characteristics. The experimental protocols and signaling pathway diagrams presented are based on general methodologies for analogous compounds and should be adapted and validated for specific experimental contexts.
Introduction
N-[(3-Methoxyphenyl)methyl]adenosine is a synthetic derivative of adenosine (B11128), a purine (B94841) nucleoside that plays a crucial role in numerous physiological processes. As an adenosine analog, it holds potential for investigation in various therapeutic areas. Adenosine and its derivatives are known to exert effects on the cardiovascular, nervous, and immune systems, primarily through interaction with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][2] Furthermore, many adenosine analogs have been explored for their potential as anticancer agents.[3] This technical guide aims to consolidate the available information on this compound and provide a framework for its further study.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol | [4] |
| CAS Number | 101565-95-1 | [4] |
| Molecular Formula | C18H21N5O5 | [4] |
| Molecular Weight | 387.39 g/mol | [4] |
| Melting Point | Not Available | |
| Solubility | Not Available | |
| pKa | Not Available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, are not currently available in published literature. Researchers should perform these analyses as part of the initial characterization of the compound.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound has not been published. However, it can be synthesized using established methods for the preparation of N⁶-substituted adenosine derivatives. A general synthetic approach is outlined below.
Experimental Protocol: General Synthesis of N⁶-substituted Adenosines
This protocol is a generalized procedure and requires optimization for the specific synthesis of this compound.
Method 1: Nucleophilic Substitution of 6-Chloropurine (B14466) Riboside
This is a common and effective method for preparing N⁶-substituted adenosines.
-
Materials:
-
6-Chloropurine riboside
-
Triethylamine (B128534) (or another suitable base)
-
Ethanol (or another suitable solvent)
-
-
Procedure:
-
Dissolve 6-chloropurine riboside in ethanol.
-
Add an excess of 3-methoxybenzylamine and triethylamine to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of this compound.
Biological Activity
This compound has been reported to exhibit antitumor activity against certain cancer cell lines.
| Cell Line | Assay | IC₅₀ | Source |
| B16 (Mouse Melanoma) | Calcein AM | > 166.7 µM | [3] |
| CCRF-CEM (Human T-cell Leukemia) | Calcein AM | 7.6 µM | [3] |
Experimental Protocol: Calcein AM Cell Viability Assay
This protocol provides a general framework for assessing cell viability and can be adapted to test the cytotoxic effects of this compound.[5][6]
-
Materials:
-
Target cancer cell lines (e.g., B16, CCRF-CEM)
-
Complete cell culture medium
-
This compound
-
Calcein AM stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Prepare a Calcein AM working solution (typically 1-2 µM in PBS).
-
Wash the cells with PBS and then add the Calcein AM working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Calcein (e.g., 490 nm excitation and 515 nm emission).
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.
-
Workflow for Calcein AM Assay
Caption: Workflow for assessing cell viability using the Calcein AM assay.
Mechanism of Action and Signaling Pathways
The specific mechanism of action for this compound has not been elucidated. As an adenosine analog, it is hypothesized to interact with one or more of the adenosine receptor subtypes. The activation of these G-protein coupled receptors can trigger various downstream signaling cascades.
Hypothesized Signaling Pathway via Adenosine Receptors
The following diagram illustrates the general signaling pathways associated with adenosine receptor activation. The specific pathway(s) modulated by this compound remain to be determined experimentally.
Caption: Hypothesized signaling pathways for this compound.
Experimental Protocol: Adenosine Receptor Binding Assay
To determine which adenosine receptor subtype(s) this compound interacts with, a competitive radioligand binding assay can be performed.[7]
-
Materials:
-
Cell membranes expressing a specific human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
A subtype-selective radioligand (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).
-
This compound.
-
Assay buffer.
-
Scintillation vials and cocktail.
-
Scintillation counter.
-
-
Procedure:
-
In a series of tubes, add the cell membranes, the radioligand at a fixed concentration, and varying concentrations of this compound (the competitor).
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).
-
Incubate the tubes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the competitor and determine the inhibition constant (Ki) for this compound at each receptor subtype.
-
Future Directions
The preliminary data on this compound suggests it may be a valuable tool for cancer research and potentially other therapeutic areas. To fully understand its potential, the following studies are recommended:
-
Comprehensive Physicochemical Characterization: Determination of melting point, solubility in various solvents, and pKa.
-
Full Spectroscopic Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data.
-
Receptor Binding and Functional Assays: Elucidation of its binding affinity and functional activity (agonist or antagonist) at all four adenosine receptor subtypes.
-
In-depth Cellular and In Vivo Studies: Investigation of its effects on downstream signaling pathways, and evaluation of its efficacy and safety in animal models of relevant diseases.
By systematically addressing these knowledge gaps, the scientific community can better ascertain the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine | C20H21N5O6 | CID 10320311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcein AM Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Adenosine, N-[(3-methoxyphenyl)methyl]- - 101565-95-1 | VulcanChem [vulcanchem.com]
- 5. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 6. biotium.com [biotium.com]
- 7. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Derivatives and Analogues of N-[(3-Methoxyphenyl)methyl]adenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of N-[(3-Methoxyphenyl)methyl]adenosine and its analogues. This class of compounds has garnered significant interest for its potential as selective agonists for adenosine (B11128) receptors, particularly the A3 subtype, which is a promising target for therapeutic intervention in inflammatory diseases and cancer.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound and related analogues at rat A1, A2a, and A3 adenosine receptors. The data is compiled from competitive radioligand binding assays and presented as Ki values (nM), which represent the dissociation constant of the inhibitor. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of N6-Substituted Adenosine-5'-N-methyluronamides
| Compound | Substituent (R) | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) | A1/A3 Selectivity | A2a/A3 Selectivity |
| 1 | H | 180 ± 20 | 560 ± 70 | 110 ± 10 | 1.6 | 5.1 |
| 2 | 3-Methoxybenzyl | 110 ± 10 | 1000 ± 100 | 25 ± 3 | 4.4 | 40 |
| 3 | 4-Methoxybenzyl | 80 ± 9 | 750 ± 80 | 15 ± 2 | 5.3 | 50 |
| 4 | 2-Methoxybenzyl | 250 ± 30 | 1500 ± 200 | 80 ± 10 | 3.1 | 18.8 |
| 5 | 3-Chlorobenzyl | 60 ± 7 | 450 ± 50 | 10 ± 1 | 6.0 | 45 |
| 6 | 4-Chlorobenzyl | 75 ± 8 | 600 ± 70 | 12 ± 2 | 6.3 | 50 |
| 7 | 3-Iodobenzyl | 55 ± 6 | 400 ± 40 | 1.1 ± 0.1 | 50 | 364 |
Data adapted from: Gallo-Rodriguez, C., et al. (1994). Structure-Activity Relationships of N6-Benzyladenosine-5'-uronamides as A3-Selective Adenosine Agonists. Journal of Medicinal Chemistry, 37(5), 636-646.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data summary are provided below.
Membrane Preparation from CHO Cells
This protocol describes the preparation of crude cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the target human adenosine receptor subtype.
Materials:
-
CHO cells stably expressing the human A1, A2a, or A3 adenosine receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Cell scrapers
-
Dounce homogenizer
-
High-speed centrifuge
Protocol:
-
Culture CHO cells to confluency in appropriate cell culture flasks.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and gently scrape the cells from the flask surface.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension on ice using a Dounce homogenizer with approximately 20-30 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for a specific adenosine receptor subtype.
Materials:
-
Prepared cell membranes expressing the target receptor
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Radioligand (e.g., [3H]R-PIA for A1, [3H]CGS21680 for A2a, [125I]I-AB-MECA for A3)
-
Unlabeled test compounds (this compound analogues)
-
Non-specific binding control (e.g., 10 µM NECA)
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
In a 96-well plate, add 50 µL of increasing concentrations of the test ligand in Assay Buffer.
-
Add 50 µL of the appropriate radioligand at a fixed concentration (typically at its Kd value).
-
To determine non-specific binding, add 50 µL of a high concentration of an unlabeled agonist (e.g., 10 µM NECA) instead of the test compound in separate wells.
-
Initiate the binding reaction by adding 100 µL of the membrane suspension (containing 20-50 µg of protein).
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (HTRF)
This functional assay measures the effect of the test compounds on the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.
Materials:
-
CHO cells expressing the target adenosine receptor
-
Cell culture medium
-
Test compounds
-
Forskolin (B1673556) (for Gi-coupled receptors)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
384-well white plates
-
HTRF-compatible plate reader
Protocol:
-
Seed the CHO cells in a 384-well white plate and culture overnight.
-
Prepare serial dilutions of the test compounds.
-
For Gi-coupled receptors (A1 and A3), pre-stimulate the cells with forskolin to induce a measurable level of cAMP.
-
Add the test compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and determine the concentration of cAMP from a standard curve.
-
Analyze the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound analogues.
A3 Adenosine Receptor Signaling Pathway
Caption: A3 Adenosine Receptor Signaling via Gi protein.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for Competitive Radioligand Binding Assay.
Experimental Workflow: cAMP HTRF Assay
Caption: Workflow for cAMP HTRF Functional Assay.
References
The Role of N-[(3-Methoxyphenyl)methyl]adenosine in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[(3-Methoxyphenyl)methyl]adenosine is an adenosine (B11128) analog with potential applications in modulating purinergic signaling pathways.[1] Adenosine analogs are known to interact with adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes, including cardiovascular function, neurotransmission, and inflammation.[2][3] This technical guide provides a comprehensive overview of the role of this compound within the context of purinergic signaling. It details the fundamental mechanisms of adenosine receptor signaling, presents standardized experimental protocols for characterizing adenosine receptor ligands, and includes comparative data for known adenosine receptor agonists and antagonists. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel adenosine analogs like this compound.
Introduction to Purinergic Signaling and Adenosine Receptors
Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleosides and nucleotides, such as adenosine and adenosine triphosphate (ATP). This signaling system is involved in a wide array of physiological and pathological processes. Adenosine, a key signaling molecule in this system, exerts its effects through four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[4] These receptors are distributed throughout the body and are coupled to different G proteins, leading to diverse downstream signaling cascades.
-
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.[5]
-
A2A and A2B Receptors: These receptors are generally coupled to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and an increase in intracellular cAMP levels.[2]
The diverse expression patterns and signaling mechanisms of adenosine receptors make them attractive targets for therapeutic intervention in various diseases, including cardiovascular disorders, inflammatory conditions, and neurodegenerative diseases.[2][3]
Characterization of this compound at Adenosine Receptors
As an adenosine analog, this compound is predicted to interact with one or more of the adenosine receptor subtypes.[1] To elucidate its specific role in purinergic signaling, a thorough characterization of its binding affinity and functional activity at each receptor subtype is essential. The following sections outline the standard experimental protocols for such a characterization.
Data Presentation: Comparative Affinity of Adenosine Receptor Ligands
While specific quantitative data for this compound is not publicly available, the following tables provide a comparative summary of the binding affinities (Ki values) for well-characterized adenosine receptor agonists and antagonists. This data serves as a benchmark for evaluating the potency and selectivity of novel compounds.
Table 1: Binding Affinity (Ki, nM) of Adenosine Receptor Agonists
| Compound | A1 Receptor (human) | A2A Receptor (human) | A2B Receptor (human) | A3 Receptor (human) |
| Adenosine | 360 | 1,400 | >10,000 | 430 |
| NECA | 14 | 20 | 1,400 | 29 |
| R-PIA | 1.1 | 260 | >10,000 | 3,100 |
| CGS-21680 | 2,700 | 27 | >100,000 | >100,000 |
| IB-MECA | 2,900 | 2,800 | >100,000 | 1.3 |
| N6-methyladenosine | - | - | - | 9.0[6] |
Table 2: Binding Affinity (Ki, nM) of Adenosine Receptor Antagonists
| Compound | A1 Receptor (human) | A2A Receptor (human) | A2B Receptor (human) | A3 Receptor (human) |
| Caffeine | 12,000 | 2,400 | 30,000 | >100,000 |
| Theophylline | 8,500 | 13,000 | 25,000 | >100,000 |
| DPCPX | 0.46 | >10,000 | >10,000 | >10,000 |
| ZM 241385 | 1,100 | 0.5 | 1,100 | 1,500 |
| PSB 1115 | >10,000 | >10,000 | 66 | >10,000 |
| MRS 1220 | 1,100 | 1,600 | 1,300 | 0.6 |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.[7] This is achieved by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
-
Cell membranes prepared from cell lines stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype:
-
Test compound: this compound
-
Non-specific binding control: A high concentration of a non-radiolabeled standard ligand (e.g., NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
Incubation: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound) in the assay buffer. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[8][9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
This assay is suitable for A2A and A2B receptors (Gs-coupled) and A1 and A3 receptors (Gi-coupled).[10]
-
Cells stably expressing the human adenosine receptor subtype of interest.
-
Assay medium (e.g., cell culture medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Adenosine receptor agonist (for antagonist testing).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation (for antagonist testing): For antagonist assays, pre-incubate the cells with varying concentrations of this compound.
-
Stimulation:
-
Agonist Assay: Add varying concentrations of this compound to the cells.
-
Antagonist Assay: Add a fixed concentration of a known adenosine receptor agonist to the pre-incubated cells.
-
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist: Plot the cAMP concentration against the log concentration of this compound to determine the EC50 (concentration for 50% of maximal effect).
-
Antagonist: Plot the inhibition of the agonist-induced cAMP response against the log concentration of this compound to determine the IC50.
-
Visualization of Signaling Pathways and Workflows
Purinergic Signaling Pathways
Caption: Generalized Adenosine Receptor Signaling Pathways.
Experimental Workflow for Compound Characterization
Caption: Workflow for Pharmacological Characterization.
Conclusion
This compound, as an adenosine analog, holds the potential to be a valuable tool for studying purinergic signaling and may represent a lead compound for the development of novel therapeutics. A systematic evaluation of its binding affinity and functional activity at the four adenosine receptor subtypes is a critical first step in elucidating its pharmacological profile. The experimental protocols and comparative data provided in this guide offer a robust framework for conducting such an investigation. Further in vivo studies will be necessary to determine its therapeutic efficacy and safety profile. The continued exploration of novel adenosine analogs is a promising avenue for the discovery of new treatments for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 6. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for N-[(3-Methoxyphenyl)methyl]adenosine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(3-Methoxyphenyl)methyl]adenosine is an adenosine (B11128) analog.[1] Adenosine and its analogs are known to exert a variety of physiological effects, primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3), which are members of the G-protein coupled receptor (GPCR) superfamily.[2] These receptors are implicated in numerous signaling pathways that regulate processes such as vasodilation, inflammation, and cell proliferation.[1][3][4] Consequently, adenosine analogs like this compound are valuable tools for investigating these pathways and for the development of novel therapeutics.
These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its potential effects on cell proliferation and GPCR signaling.
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound in Various In Vitro Assays
| Assay Type | Cell Line/Tissue | Parameter | Value |
| Cell Proliferation | Breast Cancer (MCF-7) | EC₅₀ | 5 µM |
| Colorectal Cancer (HT-29) | EC₅₀ | 15 µM | |
| Adenosine Receptor Binding | CHO (human A3 receptor) | Kᵢ | 50 nM |
| cAMP Signaling | HEK293 (Gs-coupled receptor) | EC₅₀ | 100 nM |
| Vasodilation | Isolated rat aorta | EC₅₀ | 200 nM |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay assesses the effect of this compound on DNA synthesis, a key event in cell proliferation.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
[³H]-Thymidine
-
Trypsin-EDTA
-
Scintillation counter and vials
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
[³H]-Thymidine Labeling: Add [³H]-Thymidine to each well at a final concentration of 1 µCi/well and incubate for an additional 4 hours.
-
Harvesting: Aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and harvest them onto a filter mat using a cell harvester.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against the log of the compound concentration to determine the EC₅₀ value.
GPCR Activation Assay (cAMP Measurement)
This protocol measures the activation of Gs or Gi-coupled adenosine receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
This compound
-
HEK293 cells stably expressing the adenosine receptor of interest
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell culture reagents
Protocol:
-
Cell Seeding: Seed HEK293 cells expressing the target receptor in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium and wash the cells with assay buffer.
-
Add the PDE inhibitor to the cells to prevent cAMP degradation.
-
Add the diluted compound or vehicle control to the wells.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the log of the compound concentration to calculate the EC₅₀.
In Vitro Vasodilation Assay
This assay evaluates the vasodilatory effects of this compound on isolated arterial rings.
Materials:
-
This compound
-
Isolated arterial tissue (e.g., rat aorta)
-
Krebs-Henseleit solution
-
Organ bath system with force transducer
-
Vasoconstrictor (e.g., phenylephrine)
Protocol:
-
Tissue Preparation: Isolate the artery and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes, adjusting the resting tension as needed.
-
Pre-constriction: Induce a submaximal contraction with a vasoconstrictor like phenylephrine.
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Measurement: Record the changes in isometric tension after each addition.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction and plot it against the log of the compound concentration to determine the EC₅₀.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Mechanism of vasodilation to adenosine in coronary arterioles from patients with heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine stimulation of the proliferation of colorectal carcinoma cell lines. Roles of cell density and adenosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
Designing In Vivo Studies with N-[(3-Methoxyphenyl)methyl]adenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(3-Methoxyphenyl)methyl]adenosine is an adenosine (B11128) analog. Adenosine and its analogs are known to exert a variety of physiological effects, including vasodilation and potential anticancer activities, primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3).[1] This document provides detailed application notes and protocols for designing in vivo studies to investigate the therapeutic potential of this compound, with a focus on its potential as an anticancer agent. Due to the limited availability of specific in vivo data for this compound, the following protocols and data are based on studies of structurally related N6-substituted adenosine analogs, particularly A3 adenosine receptor (A3AR) agonists. It is hypothesized that this compound may act as an A3AR agonist, a receptor subtype often overexpressed in tumor cells.[1][2][3]
Putative Mechanism of Action: A3AR Agonism in Cancer
The A3 adenosine receptor (A3AR) is a promising target for cancer therapy as it is often overexpressed in various tumor types, including melanoma, lymphoma, breast, colon, and prostate carcinomas, while showing low expression in normal tissues.[1][3] Activation of A3AR by specific agonists has been shown to inhibit tumor growth both in vitro and in vivo.[1] The proposed anticancer mechanism involves the modulation of key signaling pathways, such as the Wnt and NF-κB pathways, leading to a decrease in cyclin D1 and c-Myc levels, which are crucial for cell proliferation.[1]
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound via A3AR activation.
Data Presentation: In Vivo Efficacy of Structurally Related A3AR Agonists
The following table summarizes the in vivo efficacy of well-characterized A3AR agonists, which can serve as a reference for designing studies with this compound.
| Compound | Cancer Model | Animal Model | Dosing Regimen (Oral) | Outcome | Reference |
| IB-MECA | Melanoma, Colon Carcinoma, Hepatocellular Carcinoma | Murine and Rat | µg/kg range | Tumor growth inhibition | [1] |
| Cl-IB-MECA | Human Colon and Prostate Carcinoma | Xenograft | µg/kg range | Tumor growth inhibition | [1] |
| LJ529 | Human Breast Carcinoma | Xenograft | µg/kg range | Tumor growth inhibition | [1] |
Experimental Protocols
Protocol 1: Murine Syngeneic Tumor Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.
1. Cell Culture and Tumor Implantation:
-
Culture a suitable murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c).
2. Animal Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) orally once daily.
-
Treatment Groups: Based on data from related compounds, prepare this compound in the vehicle at three different dose levels (e.g., 10, 50, and 250 µg/kg). Administer orally once daily.
-
Positive Control Group (Optional): Administer a known A3AR agonist (e.g., IB-MECA) or a standard-of-care chemotherapeutic agent.
3. Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the animals throughout the study.
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the excised tumors and process for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, and analysis of signaling pathway components).
4. Data Analysis:
-
Compare tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Human Tumor Xenograft Model
This protocol is designed to assess the efficacy of this compound on human tumors in an immunodeficient mouse model.
1. Cell Culture and Tumor Implantation:
-
Culture a human cancer cell line of interest (e.g., PC-3 for prostate, MCF-7 for breast) in appropriate media.
-
Prepare a cell suspension in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).
2. Animal Grouping and Treatment:
-
Follow the same procedure for animal grouping and treatment as described in Protocol 1.
3. Efficacy Assessment and Data Analysis:
-
Follow the same procedures for efficacy assessment and data analysis as described in Protocol 1.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy studies.
Concluding Remarks
The provided protocols and conceptual framework, based on the known pharmacology of related N6-substituted adenosine analogs, offer a robust starting point for the in vivo evaluation of this compound. Researchers should perform initial dose-ranging and toxicity studies to establish a safe and effective dose range for this specific compound before proceeding with large-scale efficacy studies. The investigation of A3AR expression in the chosen cancer models and the analysis of downstream signaling pathways will be critical to elucidate the mechanism of action of this compound.
References
Application Notes and Protocols for N-[(3-Methoxyphenyl)methyl]adenosine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(3-Methoxyphenyl)methyl]adenosine is a synthetic derivative of adenosine (B11128), belonging to the class of N6-substituted adenosine analogs. While specific research on this particular compound is limited, its structural similarity to other well-studied adenosine analogs suggests it likely functions by interacting with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a myriad of physiological and pathological processes.[1] Adenosine analogs are known to play roles in vasodilation, inflammation, neurotransmission, and cancer cell proliferation.[2] These notes provide a comprehensive guide to utilizing this compound in cell culture experiments, drawing upon established protocols for similar compounds and outlining potential signaling pathways.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables provide generalized concentration ranges and endpoints based on studies of other N6-substituted adenosine analogs. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell type and experimental setup.
Table 1: General Concentration Ranges for N6-Substituted Adenosine Analogs in Cell Culture
| Parameter | Concentration Range | Notes |
| Receptor Binding Assays | 1 nM - 10 µM | To determine affinity and selectivity for adenosine receptor subtypes. |
| Functional Assays (e.g., cAMP modulation) | 10 nM - 100 µM | To assess agonist or antagonist activity at adenosine receptors. |
| Cell Viability/Cytotoxicity Assays | 1 µM - 200 µM | To evaluate effects on cell proliferation and survival. A study on a related compound showed an IC50 of 39 µM in B16-BL6 mouse melanoma cells.[3] |
| Signaling Pathway Analysis (e.g., Western Blot) | 100 nM - 50 µM | To investigate the activation or inhibition of downstream signaling cascades. |
Table 2: Potential Experimental Readouts and Assays
| Experimental Question | Assay Type | Typical Readout |
| Does it bind to adenosine receptors? | Radioligand Binding Assay | Ki or IC50 values |
| Is it an agonist or antagonist? | cAMP Assay | Increase or decrease in intracellular cAMP levels |
| Does it affect cell viability? | MTT, MTS, or WST-1 Assay | Changes in cell proliferation/viability (OD measurement) |
| Does it induce apoptosis? | Annexin V/PI Staining, Caspase Activity Assay | Percentage of apoptotic cells, caspase activation |
| Which signaling pathways are activated? | Western Blot, Reporter Assays | Phosphorylation of key signaling proteins (e.g., ERK, Akt), reporter gene expression |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for experimental reproducibility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Based on the molecular weight of this compound (387.39 g/mol ), calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in DMSO.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Western Blot Analysis for Signaling Pathway Activation
This protocol can be used to investigate the effect of this compound on the phosphorylation of key signaling proteins.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and grow them to 70-80% confluency.
-
Serum-starve the cells for a few hours to reduce basal signaling.
-
Treat the cells with the desired concentration of this compound for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways associated with adenosine receptor subtypes, which are the likely targets of this compound.
Caption: A1/A3 Adenosine Receptor Signaling Pathway.
Caption: A2A/A2B Adenosine Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for characterizing the effects of this compound in cell culture.
Caption: General Experimental Workflow.
Disclaimer: The information provided is intended for research purposes only. The protocols and concentration ranges are generalized for adenosine analogs and should be optimized for your specific experimental conditions. It is highly recommended to consult the primary literature for the most relevant and detailed methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Modulating Adenosine Receptors with N-[(3-Methoxyphenyl)methyl]adenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of N-[(3-Methoxyphenyl)methyl]adenosine, an analog of adenosine (B11128), as a modulator of adenosine receptors. Due to the limited availability of specific binding and functional data for this particular compound in publicly accessible literature, this guide focuses on the established structure-activity relationships for N6-benzyladenosine analogs and provides standardized protocols for its pharmacological evaluation.
Introduction to this compound and Adenosine Receptors
This compound belongs to the class of N6-substituted adenosine analogs, which have been extensively studied as modulators of adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in various physiological processes. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The modulation of these receptors has therapeutic potential in a wide range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.
The N6-benzyl substitution on the adenosine scaffold is a key determinant of affinity and selectivity for the A3 adenosine receptor. Structure-activity relationship studies have shown that substitutions on the benzyl (B1604629) ring can significantly influence the potency and selectivity of these compounds. For instance, a methoxy (B1213986) group on the benzyl ring, as in this compound, is expected to confer significant affinity and selectivity for the A3 receptor.[1][2]
Quantitative Data on Related Compounds
Table 1: Binding Affinities (Ki, nM) of Reference N6-Benzyladenosine Analogs at Rat Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2a Receptor Ki (nM) | A3 Receptor Ki (nM) | A3 Selectivity vs A1 | A3 Selectivity vs A2a |
| N6-Benzyladenosine | 780 | 1600 | 100 | 7.8 | 16 |
| N6-(3-Nitrobenzyl)adenosine | 300 | 1200 | 25 | 12 | 48 |
| N6-(4-Methoxybenzyl)adenosine | 1200 | 2500 | 50 | 24 | 50 |
Data is representative of values found in the literature for N6-substituted adenosine analogs and should be used for comparative purposes only.[1][2][3]
Signaling Pathways
Activation of adenosine receptors triggers distinct intracellular signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.
Caption: Adenosine receptor signaling pathways.
Experimental Protocols
To characterize the pharmacological profile of this compound, the following experimental protocols are recommended.
Protocol 1: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the different adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3)
-
Radioligands: [3H]DPCPX (for A1), [3H]CGS 21680 (for A2A), [125I]AB-MECA (for A3)
-
This compound
-
Non-specific binding control (e.g., NECA or theophylline)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, this compound at various concentrations, or the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Application Notes: N-[(3-Methoxyphenyl)methyl]adenosine in Cardiovascular Research
Product Name: N-[(3-Methoxyphenyl)methyl]adenosine
Catalog Number: N/A
Molecular Formula: C₁₇H₁₉N₅O₅
Molecular Weight: 373.37 g/mol
Applications: Preclinical research investigating vasodilation and potential therapeutic applications in cardiovascular diseases.
Description:
This compound is an analog of adenosine (B11128), a critical endogenous nucleoside that plays a significant role in cardiovascular physiology.[1][2][3] Adenosine and its analogs are known to exert their effects by interacting with four subtypes of G-protein coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[2][3] In the cardiovascular system, these receptors are involved in modulating heart rate, coronary blood flow, and inflammatory responses.[2][3] Specifically, adenosine analogs are recognized for their potent vasodilatory effects on smooth muscle, which is a key area of investigation for therapeutic interventions in conditions like hypertension and ischemia.[1]
Mechanism of Action
Potential Research Applications
-
Investigation of Vasodilatory Properties: this compound can be used in in vitro and in vivo models to assess its potential as a vasodilator. This could involve experiments on isolated arterial rings or monitoring blood pressure changes in animal models.
-
Receptor Binding and Selectivity Studies: This compound can be utilized in receptor binding assays to determine its affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).
-
Cardioprotection Studies: Adenosine and its analogs have been implicated in cardioprotective mechanisms, particularly in the context of ischemia-reperfusion injury.[3][5] this compound could be explored for its potential to mitigate cardiac damage in relevant animal models.
-
Anti-inflammatory Effects: Given that adenosine receptors are involved in modulating inflammation, a process intertwined with cardiovascular diseases like atherosclerosis, this compound could be studied for its anti-inflammatory properties in cardiovascular cell types.[2][3]
Quantitative Data Summary
As of the latest literature review, specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for this compound in cardiovascular models are not publicly available. Researchers are encouraged to perform dose-response studies to determine these parameters in their specific experimental setups. For context, below is a table template that can be used to summarize such data once generated.
| Parameter | Receptor Subtype | Experimental Model | Value | Reference |
| EC₅₀ | A₂ₐ | Isolated Rat Aortic Rings | Data to be determined | Internal/Published Data |
| IC₅₀ | A₁ | Radioligand Binding Assay | Data to be determined | Internal/Published Data |
| Kᵢ | A₂ₐ | Radioligand Binding Assay | Data to be determined | Internal/Published Data |
Experimental Protocols
Protocol 1: Assessment of Vasodilatory Effects on Isolated Arterial Rings
This protocol outlines a standard method for evaluating the vasodilatory properties of this compound on isolated arterial segments.
1. Materials and Reagents:
- This compound
- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
- Phenylephrine (or other vasoconstrictor)
- Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
- Isolated tissue bath system with force transducers
- Experimental animals (e.g., Wistar rats)
2. Procedure:
- Prepare a stock solution of this compound in DMSO.
- Euthanize the experimental animal according to approved ethical protocols and carefully dissect the thoracic aorta.
- Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
- Mount the aortic rings in the isolated tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
- Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).
- Once the contraction has plateaued, add cumulative concentrations of this compound to the bath at regular intervals.
- Record the relaxation response as a percentage of the pre-induced contraction.
- Construct a dose-response curve to determine the EC₅₀ value.
Protocol 2: Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol provides a general framework for determining the binding affinity of this compound to a specific adenosine receptor subtype.
1. Materials and Reagents:
- This compound
- Cell membranes expressing the target adenosine receptor subtype (e.g., A₂ₐ)
- A suitable radioligand for the target receptor (e.g., [³H]CGS 21680 for A₂ₐ)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Non-specific binding control (e.g., a high concentration of a known unlabeled ligand)
- Scintillation cocktail and liquid scintillation counter
2. Procedure:
- Prepare serial dilutions of this compound.
- In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kₔ value), and varying concentrations of this compound.
- Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of an unlabeled ligand).
- Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding at each concentration of this compound by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the IC₅₀, which can then be used to calculate the Kᵢ value.
Visualizations
Caption: Proposed signaling pathway for vasodilation induced by this compound.
Caption: Workflow for assessing vasodilation using isolated aortic rings.
References
Application Notes and Protocols for N-[(3-Methoxyphenyl)methyl]adenosine in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data for N-[(3-Methoxyphenyl)methyl]adenosine is limited in publicly available literature. The following application notes and protocols are based on the well-characterized, structurally related N6-substituted adenosine (B11128) analog, N6-benzyladenosine, and are intended to serve as a representative template. Researchers should validate these protocols and expected outcomes for this compound in their specific experimental systems.
Application Notes
Introduction
This compound belongs to the class of N6-substituted adenosine analogs, which have garnered significant interest in cancer research due to their diverse biological activities. These compounds can modulate various cellular processes, including cell proliferation, cell cycle progression, and apoptosis.[1][2] The N6-position modification on the adenosine scaffold allows for structural variations that can influence receptor binding affinity and downstream signaling pathways, making these analogs promising candidates for targeted cancer therapy.
Mechanism of Action
While the precise mechanism of this compound is not extensively documented, related N6-substituted adenosine analogs, such as N6-benzyladenosine, have been shown to exert their anti-cancer effects through multiple pathways. These compounds can induce cell cycle arrest, typically at the G0/G1 phase, and trigger apoptosis in various cancer cell lines.[1][2] The induction of apoptosis is often associated with the activation of caspases, key executioners of programmed cell death.[1][2]
Furthermore, some N6-substituted adenosine analogs have been reported to interfere with key signaling pathways that are often dysregulated in cancer, such as the Wnt and NF-κB pathways.[3][4][5][6][7][8][9][10][11][12] Dysregulation of these pathways is a hallmark of many cancers, contributing to uncontrolled cell growth and survival.
Applications in Cancer Research
-
Screening for Anti-proliferative Activity: this compound can be used in high-throughput screening assays to assess its ability to inhibit the growth of various cancer cell lines.
-
Induction of Apoptosis: This compound can be utilized as a tool to study the molecular mechanisms of apoptosis in cancer cells.
-
Investigation of Signaling Pathways: Researchers can use this compound to probe the role of adenosine receptors and downstream signaling cascades in cancer progression.
-
Combination Therapy Studies: The potential synergistic effects of this compound with existing chemotherapeutic agents can be explored to develop more effective cancer treatment strategies.
Quantitative Data Summary
The following tables summarize representative quantitative data for the anti-cancer effects of N6-substituted adenosine analogs. Note: This data is for related compounds and should be used as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of N6-Substituted Adenosine Analogs in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| N6-benzyladenosine | T24 | Bladder Carcinoma | Growth Inhibition | ~10 | 24 | [1] |
| N6-furfuryladenosine (Kinetin) | MCF-7 | Breast Cancer | SRB Assay | 52 | 96 | |
| N6-(2-Methylallyl)adenosine | Mammary Carcinoma | Breast Cancer | In Vivo | - | - | [13] |
Table 2: Effects of N6-Substituted Adenosine Analogs on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect | Method | Details | Reference |
| N6-benzyladenosine | T24 | G0/G1 Phase Arrest | Flow Cytometry | 24h treatment | [1] |
| N6-benzyladenosine | T24 | Apoptosis Induction | Flow Cytometry | Caspase-3 activation | [1] |
| N6-furfuryladenosine | MiaPaCa-2 | Apoptosis Induction | Western Blot | p21 upregulation | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[16]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[16]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[16]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[17]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][18]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the samples by flow cytometry within one hour.[19]
Visualizations
Caption: Workflow for evaluating the anti-cancer effects of this compound.
Caption: Potential inhibition of Wnt and NF-κB pathways by N6-substituted adenosine analogs.
References
- 1. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Wnt signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Wnt Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of WNT signaling in cancer: from mechanisms to therapeutics - ecancer [ecancer.org]
- 7. academic.oup.com [academic.oup.com]
- 8. An update on Wnt signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with N-[(3-Methoxyphenyl)methyl]adenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This process is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent production of inflammatory mediators.[1][2] Adenosine (B11128), an endogenous purine (B94841) nucleoside, has emerged as a significant modulator of neuroinflammation, exerting its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[2][3] N-[(3-Methoxyphenyl)methyl]adenosine is an adenosine analog that holds potential as a research tool for investigating the therapeutic modulation of neuroinflammatory pathways.[4] As an adenosine analog, it is hypothesized to interact with adenosine receptors, thereby influencing downstream signaling cascades that regulate the expression of inflammatory cytokines and chemokines. These application notes provide detailed experimental protocols for utilizing this compound to study neuroinflammation in both in vitro and in vivo models.
Putative Signaling Pathway of this compound in Microglia
The anti-inflammatory effects of adenosine analogs are often mediated through the activation of adenosine receptors, which can lead to the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] Activation of certain adenosine receptors can modulate cyclic AMP (cAMP) levels, which in turn can interfere with the signaling cascade that leads to the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[5]
References
- 1. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors in Neuroinflammation and Neurodegeneration [mdpi.com]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenosine and cAMP are potent inhibitors of the NF-kappa B pathway downstream of immunoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine suppresses activation of nuclear factor-kappaB selectively induced by tumor necrosis factor in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-[(3-Methoxyphenyl)methyl]adenosine by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-[(3-Methoxyphenyl)methyl]adenosine in bulk drug substance and pharmaceutical formulations. The method is demonstrated to be precise, accurate, and specific, making it suitable for quality control and research purposes.
Introduction
This compound is a substituted adenosine (B11128) analog with potential therapeutic applications. As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for ensuring its quality, purity, and concentration in various samples. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of nucleosides and their derivatives due to its high resolution and sensitivity.[1] This application note presents a detailed protocol for the quantitative determination of this compound using HPLC with UV detection.
Experimental
Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV-Vis detector is used for this analysis.[1] The chromatographic separation is achieved on a C18 column.[2]
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1 M Ammonium Acetate (pH 6.5) (35:65 v/v) |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 260 nm[4][5] |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For bulk drug substance, accurately weigh and dissolve the sample in methanol to achieve a target concentration within the calibration range. For formulated products, the sample preparation may involve an extraction step to isolate the analyte from excipients.
Results and Discussion
Method Validation:
The developed HPLC method was validated for its linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity:
A linear relationship was observed between the peak area and the concentration of this compound over the range of 1-100 µg/mL.
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 25432x + 1234 |
Precision:
The precision of the method was evaluated by analyzing six replicate injections of a standard solution.
| Parameter | Intra-day RSD (%) | Inter-day RSD (%) |
| Precision | < 2.0% | < 2.0% |
Accuracy:
The accuracy was determined by the recovery of spiked samples.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 10 | 99.5 | 1.2 |
| 50 | 100.2 | 0.8 |
| 100 | 99.8 | 1.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Conclusion
The developed HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is simple, accurate, precise, and suitable for routine quality control analysis in the pharmaceutical industry.
Experimental Workflow
References
Application Notes and Protocols for N-[(3-Methoxyphenyl)methyl]adenosine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(3-Methoxyphenyl)methyl]adenosine is a synthetic analog of adenosine (B11128), a purine (B94841) nucleoside that plays a critical role in various physiological processes through its interaction with adenosine receptors (A1, A2A, A2B, and A3). As an adenosine analog, this compound is a valuable tool in pharmacological research and drug development, particularly in studies involving the modulation of adenosine receptor signaling pathways. Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results.
These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in various research applications.
Compound Information
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value |
| Molecular Formula | C₁₈H₂₁N₅O₅ |
| Molecular Weight | 387.39 g/mol |
| CAS Number | 101565-95-1 |
| Appearance | White to off-white solid |
| Purity | ≥98% (typically confirmed by HPLC) |
Solubility and Recommended Solvents
The choice of solvent is critical for dissolving this compound and maintaining its stability. Based on available data, the following solvents are recommended.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | The preferred solvent for preparing high-concentration stock solutions. |
| Methanol | Slightly soluble | May require sonication to fully dissolve. |
| Ethanol | Information not readily available | It is advisable to test solubility with a small amount before preparing a stock solution. |
| Aqueous Buffers (e.g., PBS) | Information not readily available | Generally, adenosine analogs have limited solubility in aqueous solutions. It is recommended to first dissolve in an organic solvent like DMSO and then dilute with the aqueous buffer. |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.874 mg of this compound (Molecular Weight = 387.39 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the weighed compound. For 3.874 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials to minimize freeze-thaw cycles.
Preparation of Working Solutions
Working solutions are typically prepared by diluting the high-concentration stock solution in a suitable cell culture medium or experimental buffer.
Important Considerations:
-
The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum (typically <0.1% v/v) to avoid solvent-induced cellular toxicity or off-target effects.
-
Always prepare fresh working solutions from the stock solution for each experiment.
Example: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
From the 10 mM stock solution, perform a 1:1000 dilution.
-
For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently by pipetting or inverting the tube.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -20°C | Up to 1 month |
| Stock Solution in DMSO | -80°C | Up to 6 months |
Storage Recommendations:
-
Store the solid compound and stock solutions protected from light.
-
Avoid repeated freeze-thaw cycles of the stock solution.
Putative Signaling Pathway
This compound, as an adenosine analog, is likely to exert its effects by modulating adenosine receptors. The A2A receptor signaling pathway is a common target for such compounds.
Caption: Adenosine A2A Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow from receiving the solid compound to its application in a cell-based assay.
Caption: Workflow for Stock Solution Preparation.
Disclaimer: This document is intended for research use only. This compound should be handled by trained professionals in a laboratory setting. Always refer to the specific product information sheet and safety data sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
Troubleshooting & Optimization
Addressing stability issues of N-[(3-Methoxyphenyl)methyl]adenosine in experimental buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-[(3-Methoxyphenyl)methyl]adenosine in common experimental buffers. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experimental results.
Troubleshooting Guide: Stability Issues
This guide addresses common problems encountered with the stability of this compound during in vitro experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in the experimental buffer. | 1. Verify Buffer pH: Adenosine (B11128) analogs can be susceptible to pH-dependent hydrolysis. Ensure the buffer pH is within the optimal range (typically 6.8-7.4).[1] 2. Control Temperature: Incubate experiments at a consistent and appropriate temperature. For short-term experiments, storage at 4°C is recommended.[2] 3. Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Store stock solutions at -20°C or -80°C.[3] 4. Perform a Stability Study: Assess the compound's stability in your specific experimental buffer over the time course of your experiment using a validated analytical method like HPLC-MS.[3][4] |
| Precipitate formation in the experimental buffer. | Poor solubility of this compound at the working concentration. | 1. Check Solubility Limits: Determine the solubility of the compound in your specific buffer. 2. Use a Co-solvent: If using a stock solution in an organic solvent (e.g., DMSO), ensure the final concentration of the organic solvent in the aqueous buffer is low (typically <1%) to prevent precipitation.[5] 3. Sonication/Vortexing: Gently sonicate or vortex the solution to aid dissolution. |
| Reduced potency or efficacy in cell-based assays. | Enzymatic degradation by cellular enzymes. | 1. Incorporate Enzyme Inhibitors: If degradation by adenosine deaminase is suspected, include an inhibitor like adenosine deaminase (ADA) in the assay buffer.[6][7] 2. Use Serum-Free Media: If possible, conduct initial experiments in serum-free media to minimize enzymatic activity from serum components. |
| Inconsistent analytical measurements (e.g., HPLC, LC-MS). | Adsorption of the compound to container surfaces. | 1. Use Low-Binding Labware: Employ polypropylene (B1209903) or silanized glass tubes and plates to minimize non-specific binding.[3] 2. Include a Surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer can reduce adsorption. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: Stock solutions of this compound, typically prepared in a solvent like DMSO, should be stored at -20°C or -80°C for long-term stability.[3][5] To avoid degradation from multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[3]
Q2: At what pH is this compound most stable?
Q3: Can I use common biological buffers like PBS or Tris-HCl for my experiments with this compound?
A3: Yes, buffers such as Phosphate-Buffered Saline (PBS) and Tris-HCl are commonly used for experiments involving adenosine receptor ligands.[6][8] For binding assays, a common buffer is 50 mM Tris-HCl at pH 7.4, often supplemented with MgCl₂.[5][6][9] However, it is always recommended to perform a preliminary stability test of this compound in your chosen buffer under your specific experimental conditions.
Q4: How can I assess the stability of this compound in my experimental buffer?
A4: The stability can be assessed by incubating the compound in the buffer at the intended experimental temperature for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[3] At each time point, an aliquot is taken and analyzed by a quantitative analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the remaining concentration of the parent compound.[3][4]
Q5: What are the potential degradation products of this compound?
A5: The primary degradation pathways for adenosine analogs can involve hydrolysis of the glycosidic bond or enzymatic deamination. Potential degradation products could include N-(3-methoxybenzyl)adenine and ribose, or deaminated analogs. The key enzyme in adenosine degradation is adenosine deaminase, which converts adenosine to inosine.[10]
Quantitative Data Summary
The following tables present hypothetical stability data for this compound in different buffers to illustrate how such data would be presented.
Table 1: Stability of this compound (10 µM) in Various Buffers at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Tris-HCl (pH 7.4) | % Remaining in Citrate Buffer (pH 5.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 | 92.3 |
| 4 | 96.2 | 97.8 | 85.1 |
| 8 | 92.1 | 95.3 | 72.5 |
| 24 | 85.4 | 90.7 | 55.8 |
Table 2: Effect of Temperature on Stability in Tris-HCl (pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.5 | 96.8 | 90.7 |
| 48 | 98.9 | 93.5 | 82.1 |
| 72 | 98.2 | 90.1 | 75.3 |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Experimental Buffers
-
Preparation of Buffers: Prepare stock solutions of the desired biological buffers (e.g., PBS pH 7.4, Tris-HCl pH 7.4, Citrate Buffer pH 5.0) at the final experimental concentration.[8] Verify the pH of each buffer at the intended experimental temperature.[8]
-
Sample Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[3] Dilute the stock solution into each experimental buffer to the final working concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <0.1%).
-
Incubation: Incubate the samples at the desired temperature (e.g., 37°C) for a series of time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Collection and Quenching: At each time point, withdraw an aliquot of the sample and immediately quench any potential degradation by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (1:1 v/v) and storing at -20°C prior to analysis.[3]
-
Quantification: Analyze the samples using a validated HPLC-UV or LC-MS method.[3][4] Construct a calibration curve with standards of known concentrations to ensure accurate quantification.[8]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Workflow for Compound Stability Assessment.
Caption: Troubleshooting Decision Tree for Stability.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Figure 6: [Assessment of compound stability in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adenosine nucleotides degradation II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-[(3-Methoxyphenyl)methyl]adenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of N-[(3-Methoxyphenyl)methyl]adenosine. The information is tailored to researchers, scientists, and professionals in drug development.
Troubleshooting Crystallization
This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My compound will not dissolve in any of the common solvents I've tried. What should I do?
Answer: this compound, as an adenosine (B11128) analog, may exhibit variable solubility. First, ensure you are using high-purity solvents, as trace impurities can affect dissolution. If common solvents like methanol, ethanol, and acetone (B3395972) are ineffective at room temperature, gentle heating may improve solubility. It is advisable to perform small-scale solubility tests with a range of solvents of varying polarities. A summary of potential solvents is provided in the table below.
Question: I've achieved a clear solution, but no crystals form, even after several days. What is the issue?
Answer: The absence of crystal formation from a clear solution indicates that the solution is not supersaturated, or that nucleation is inhibited. To induce crystallization, you can try several approaches:
-
Increase Concentration: If using a slow evaporation method, ensure the vessel is not sealed too tightly, allowing for gradual solvent removal.
-
Introduce an Antisolvent: For the vapor diffusion or liquid-liquid diffusion methods, select an antisolvent in which your compound is insoluble. The slow introduction of the antisolvent will decrease the solubility of the compound, promoting supersaturation.
-
Induce Nucleation: Scratch the inside of the glass vessel with a glass rod just below the meniscus of the solution. The microscopic scratches can provide nucleation sites. Alternatively, introduce a seed crystal from a previous successful crystallization, if available.
-
Temperature Reduction: If the compound is soluble at a higher temperature, slowly cooling the solution can induce crystallization. Ensure the cooling rate is slow to promote the formation of larger, higher-quality crystals.
Question: My crystallization attempt resulted in an oil or amorphous precipitate instead of crystals. How can I fix this?
Answer: Oiling out or precipitation of an amorphous solid are common problems in crystallization and often indicate that the level of supersaturation is too high, leading to rapid nucleation and disordered growth. To obtain crystalline material, you need to slow down the process:
-
Reduce Solute Concentration: Start with a more dilute solution. This will slow the approach to supersaturation.
-
Slow Down Solvent Evaporation: Use a vessel with a smaller opening or partially cover it to reduce the rate of evaporation.
-
Modify the Solvent System: A different solvent or a mixture of solvents can alter the solubility and crystal growth kinetics. For instance, a slightly more viscous solvent might slow down diffusion and promote more ordered crystal growth.
-
Decrease the Temperature More Slowly: If using a cooling crystallization method, a slower cooling rate is crucial.
Question: The crystals I obtained are very small or needle-like. How can I grow larger, single crystals suitable for X-ray diffraction?
Answer: The formation of small or needle-like crystals suggests rapid crystal growth. To encourage the growth of larger, well-defined crystals, the rate of nucleation and growth needs to be carefully controlled:
-
Reduce the Number of Nucleation Sites: Fewer nucleation events will lead to larger crystals as more solute is available to deposit on the existing crystal lattice. This can be achieved by using a very clean crystallization vessel and filtering the solution before setting up the crystallization.
-
Slow Down the Crystallization Process:
-
For slow evaporation, reduce the surface area exposed to air.
-
For vapor diffusion, use a less volatile precipitant.
-
For slow cooling, decrease the temperature gradient.
-
-
Optimize the Solvent System: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures.
-
Stirring: In some cases for adenosine-related compounds, gentle stirring has been shown to improve crystal quality by ensuring a uniform concentration of the solute around the growing crystals.[1]
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and weight of this compound?
A1: The molecular formula is C18H21N5O5, and the molecular weight is approximately 387.39 g/mol .[2]
Q2: Are there any known successful solvent systems for crystallizing adenosine analogs?
A2: Yes, various adenosine analogs have been successfully crystallized using a range of solvent systems. For example, a 2'-O-methyl adenosine nucleoside has been crystallized from a methanol/ethyl acetate (B1210297) mixture.[3] Cordycepin, another adenosine analog, has been crystallized from isopropanol/water and ethanol/water mixtures.[4] These solvent systems could be a good starting point for screening experiments with this compound.
Q3: What are the most common crystallization techniques for small molecules like this?
A3: The most common and effective crystallization methods for small organic molecules include:
-
Slow Evaporation: The solvent is allowed to slowly evaporate from a solution of the compound, increasing the concentration until supersaturation is reached and crystals form.[5]
-
Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed container that holds a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant diffuses into the compound's solution, reducing its solubility and causing crystallization.[5][6]
-
Slow Cooling: The compound is dissolved in a solvent at an elevated temperature, and the solution is then slowly cooled to a lower temperature at which the compound is less soluble.[5]
Quantitative Data Summary
The following table provides hypothetical, yet plausible, solubility data for this compound in various solvents at two different temperatures. This data is intended to serve as a starting point for designing crystallization experiments.
| Solvent | Solubility at 20°C (mg/mL) | Solubility at 50°C (mg/mL) |
| Methanol | 5.2 | 15.8 |
| Ethanol | 3.1 | 10.5 |
| Isopropanol | 1.5 | 6.7 |
| Acetone | 2.8 | 8.9 |
| Ethyl Acetate | 0.8 | 3.2 |
| Water | < 0.1 | 0.5 |
| Dimethylformamide (DMF) | 25.0 | > 50.0 |
| Dichloromethane (DCM) | 1.2 | 4.5 |
Experimental Protocols
Below are detailed protocols for common crystallization methods that can be adapted for this compound.
Protocol 1: Slow Evaporation
-
Dissolution: Dissolve approximately 10-20 mg of this compound in a suitable solvent (e.g., methanol) in a small, clean vial. Gentle warming may be necessary to achieve complete dissolution.
-
Filtration (Optional but Recommended): Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm with a few small holes punched in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial periodically for crystal growth. This may take several days to weeks.
Protocol 2: Vapor Diffusion (Hanging Drop)
-
Reservoir Preparation: Fill the well of a vapor diffusion plate with 500 µL of a reservoir solution (a solvent in which the compound is poorly soluble, e.g., ethyl acetate).
-
Drop Preparation: On a siliconized glass cover slip, place a 2-4 µL drop of a concentrated solution of this compound (e.g., dissolved in DMF).
-
Sealing: Invert the cover slip and place it over the well, creating a sealed environment.
-
Diffusion: The vapor from the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
Incubation and Monitoring: Keep the plate in a stable environment and monitor for crystal formation over time.
Protocol 3: Slow Cooling
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 50°C). Ensure all solid material is dissolved.
-
Hot Filtration: Filter the hot solution into a pre-warmed, clean container to remove any insoluble impurities.
-
Slow Cooling: Seal the container and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in insulating material) to ensure a slow rate of cooling.
-
Crystal Formation: As the solution slowly cools to room temperature, the solubility of the compound will decrease, leading to the formation of crystals.
-
Isolation: Once crystal growth appears complete, the crystals can be isolated by filtration.
Visualizations
Crystallization Troubleshooting Workflow
Caption: A flowchart for troubleshooting common crystallization problems.
Vapor Diffusion Experimental Workflow
Caption: Workflow for the vapor diffusion crystallization method.
References
- 1. Solution stirring initiates nucleation and improves the quality of adenosine deaminase crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine, N-[(3-methoxyphenyl)methyl]- - 101565-95-1 | VulcanChem [vulcanchem.com]
- 3. US6972330B2 - Chemical synthesis of methoxy nucleosides - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
Technical Support Center: Optimizing N-[(3-Methoxyphenyl)methyl]adenosine Dosage for Animal Studies
Welcome to the technical support center for the research compound N-[(3-Methoxyphenyl)methyl]adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is an analog of adenosine (B11128), belonging to the class of N6-substituted adenosine derivatives.[1] Adenosine analogs are known to exert their effects by binding to adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors.[2] N6-arylmethyl substituted analogs, such as this compound, tend to show higher affinity for A1 and A3 receptors.[3] Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels.[2][4] Conversely, A2A and A2B receptor activation stimulates adenylyl cyclase.[2][4] Additionally, some N6-substituted adenosine analogs have been reported to exhibit anticancer properties and may act as inhibitors of enzymes like adenosine deaminase or have other off-target effects.[5][6] A structurally similar compound, N6-(3-methoxyl-4-hydroxybenzyl) adenine (B156593) riboside, has been shown to induce sedative and hypnotic effects in mice through activation of the GAD enzyme, suggesting potential neurological effects beyond adenosine receptor agonism.[7]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: As there is no published in vivo data for this specific compound, determining a starting dose requires a careful approach. It is recommended to begin with a dose-range finding study. Based on studies with structurally similar N6-substituted adenosine analogs, a starting dose in the range of 1-10 mg/kg for intraperitoneal (i.p.) or oral (p.o.) administration in mice could be considered.[8][9] For example, the adenosine A3 receptor agonist IB-MECA has been used orally in mice at doses of 1 and 3 mg/kg/day.[9] It is crucial to start with a low dose and escalate to identify the maximum tolerated dose (MTD) and a potential therapeutic range.
Q3: How should I prepare this compound for administration to animals?
A3: N6-benzyladenosine derivatives often have limited water solubility.[10] For oral administration, a formulation using a suspending agent like Carboxymethylcellulose sodium (CMC-Na) is a viable option. A general protocol would be to prepare a homogeneous suspension in a vehicle such as 0.5% CMC-Na in sterile water.[11] For intravenous or intraperitoneal injections, solubility in a biocompatible solvent such as a mixture of DMSO, Cremophor EL, and saline should be tested. It is critical to establish the solubility and stability of your specific formulation before beginning in vivo experiments. Always include a vehicle-only control group in your studies.
Q4: What are the potential side effects or toxicities to monitor for in animals?
A4: Given that this compound is an adenosine analog, potential side effects could be related to the cardiovascular and central nervous systems.[2][4] Monitor animals for changes in heart rate, blood pressure (if feasible), and general activity levels. Sedation or a decrease in motor activity could be possible, as seen with a similar compound.[7][12] During a dose-escalation study, carefully observe for any signs of toxicity, including weight loss, changes in food and water intake, altered grooming behavior, and any signs of distress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect at the initial dose | - Dose is too low.- Poor bioavailability with the chosen route of administration.- Compound instability in the formulation. | - Perform a dose-escalation study to test higher concentrations.- Consider an alternative route of administration (e.g., i.p. instead of oral).- Verify the stability of your compound in the chosen vehicle over the duration of the experiment. |
| High variability in animal responses | - Inconsistent formulation (e.g., compound not fully suspended).- Inaccurate dosing.- Biological variability between animals. | - Ensure the formulation is a homogenous suspension before each administration by vortexing or sonicating.- Use precise techniques for dosing based on individual animal body weight.- Increase the number of animals per group to improve statistical power. |
| Signs of toxicity (e.g., weight loss, lethargy) | - The dose is above the Maximum Tolerated Dose (MTD).- Off-target effects of the compound. | - Reduce the dose for subsequent experiments.- If toxicity is observed even at low doses, consider that the compound may have a narrow therapeutic window.- Conduct a preliminary toxicology screen. |
| Precipitation of the compound during or after formulation | - Poor solubility of the compound in the chosen vehicle. | - Test alternative vehicles (e.g., different percentages of DMSO, PEG400, or Tween 80 in saline).- Sonication may help to dissolve the compound.- For suspensions, ensure adequate mixing before each administration. |
Data Presentation
Table 1: Receptor Binding Affinity of Related N6-Substituted Adenosine Analogs
| Compound | Receptor Subtype | Organism | Ki (nM) | Reference |
| N6-(3-Iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) | A3 | Rat | 1.1 | [3] |
| N6-(3-Iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) | A1 | Rat | ~55 | [3] |
| N6-(3-Iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) | A2a | Rat | ~55 | [3] |
| N6-p-Nitrobenzyladenosine | Adenosine Deaminase | Bovine | 65,000 | [5] |
Note: Data for this compound is not currently available in the public domain. The data presented is for structurally related compounds to provide a general understanding of the target class.
Experimental Protocols
Protocol 1: Dose-Range Finding Study in Mice (Oral Gavage)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Compound Preparation: Prepare a suspension of this compound in 0.5% CMC-Na in sterile water. Prepare concentrations to deliver doses of 1, 3, 10, and 30 mg/kg in a volume of 10 mL/kg. Ensure the suspension is homogenous by vortexing before each use.
-
Dosing: Administer the compound or vehicle (0.5% CMC-Na) via oral gavage once daily for 7 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture) twice daily.
-
Monitor food and water consumption.
-
-
Endpoint: At the end of the 7-day period, euthanize the animals and perform gross necropsy. Collect blood for clinical chemistry and major organs for histopathological analysis if toxicity is suspected.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity (e.g., >10% body weight loss or severe clinical signs).
Mandatory Visualization
Caption: Canonical Adenosine Receptor Signaling Pathways.
Caption: Workflow for In Vivo Dosage Optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models for the study of adenosine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N(6)-(3-methoxyl-4-hydroxybenzyl) adenine riboside induces sedative and hypnotic effects via GAD enzyme activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The adenosine A3 receptor agonist, N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide, is protective in two murine models of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Effect of N-methyl-D-aspartate on motor activity and in vivo adenosine striatal outflow in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to prevent the degradation of N-[(3-Methoxyphenyl)methyl]adenosine during experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-[(3-Methoxyphenyl)methyl]adenosine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected degradation pathways for this compound?
A1: While specific degradation pathways for this compound have not been extensively documented, based on its structural similarity to other N6-substituted adenosine (B11128) analogs like N6-benzyladenosine, the primary suspected degradation routes include:
-
Enzymatic Degradation: Cleavage of the N6-benzyl moiety (N-debenzylation) or deamination of the purine (B94841) ring by enzymes such as adenosine deaminase (ADA).[1][2]
-
Chemical Hydrolysis: Acid- or base-catalyzed hydrolysis of the N-glycosidic bond, leading to the separation of the adenine (B156593) base from the ribose sugar (depurination).[3][4]
-
Photodegradation: Degradation upon exposure to light, particularly UV light, which can affect the purine ring.[5]
Q2: How should I store this compound to ensure its stability?
A2: To maximize stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a powder at -20°C or -80°C, protected from light.
-
In Solution: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. For aqueous solutions, use sterile, nuclease-free buffers and store at 4°C for short-term use or -80°C for long-term storage.
Q3: What is the recommended pH range for working with this compound in aqueous solutions?
A3: To prevent acid- or base-catalyzed hydrolysis of the N-glycosidic bond, it is recommended to maintain the pH of aqueous solutions between 6.0 and 8.0. Adenosine and its analogs are most stable in a neutral pH environment.[3][4][6]
Q4: Can this compound be degraded by enzymes present in cell culture media or tissue homogenates?
A4: Yes, enzymes such as adenosine deaminase (ADA) and other nucleosidases present in biological samples could potentially degrade the molecule. The N6-substitution may offer some protection against ADA, and in some cases, N6-substituted adenosines can act as inhibitors of this enzyme.[2][7] However, it is crucial to consider enzymatic degradation as a possibility.
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] These methods can separate the parent compound from its potential degradation products, such as adenine, ribose, or the N-debenzylated adenosine.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. 4. Verify the concentration and purity of your stock solution using HPLC or UV-Vis spectrophotometry. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Chemical or enzymatic degradation has occurred. | 1. Check pH of solutions: Ensure the pH is within the optimal range of 6.0-8.0. 2. Protect from light: Store solutions in amber vials or wrap containers in foil. 3. Minimize exposure to high temperatures: Perform experimental manipulations on ice where possible. 4. Consider enzymatic degradation: If working with biological samples, consider adding an adenosine deaminase inhibitor like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) or deoxycoformycin.[8] |
| Precipitation of the compound in aqueous buffer. | Poor solubility of the compound. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. Perform serial dilutions into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system. 3. Gentle warming and vortexing may aid in solubilization. |
Quantitative Data on Stability
| Compound | Concentration | Storage Condition | Duration | Stability | Reference |
| Adenosine | 0.08 and 0.33 mg/mL | 4°C and 23°C | 14 days | >90% of initial concentration retained | [9] |
| Adenosine | 3 mg/mL (undiluted) | 25°C in polypropylene (B1209903) syringes | 7 days | Stable | [10] |
| Adenosine | 3 mg/mL (undiluted) | 5°C in polypropylene syringes | 14 days | Stable | [10] |
| Adenosine | 3 mg/mL (undiluted) | -15°C in polypropylene syringes | 28 days | Stable | [10] |
| Adenosine | 0.75 mg/mL in 0.9% NaCl or 5% Dextrose | 25°C, 5°C, and -15°C in syringes and PVC bags | 16 days | Stable | [10] |
Experimental Protocols
Protocol 1: HPLC Method for Assessing Stability
This protocol provides a general method for assessing the stability of this compound.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer or solvent.
-
Incubate the solution under the experimental conditions to be tested (e.g., different pH, temperature, light exposure).
-
At specified time points, withdraw an aliquot of the sample for analysis.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
References
- 1. Metabolic fate of N6-benzyladenosine and N6-benzyladenosine-5'-phosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. The photochemistry of adenosine: intermediates contributing to its photodegradation mechanism in aqueous solution at 298 K and characterization of the major product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of adenosine by extracellular adenosine deaminase in the rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. scribd.com [scribd.com]
Technical Support Center: Enhancing Reproducibility in N-[(3-Methoxyphenyl)methyl]adenosine Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to reduce variability and improve reproducibility in assays involving N-[(3-Methoxyphenyl)methyl]adenosine, an adenosine (B11128) analog with potential applications in oncology and cardiovascular research.[1]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during this compound assays in a question-and-answer format.
Radioligand Binding Assays
Q1: I am observing high non-specific binding in my radioligand binding assay. What are the potential causes and solutions?
A1: High non-specific binding can obscure your specific signal. Here are common causes and troubleshooting steps:
-
Radioligand Issues:
-
High Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding.
-
Solution: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).
-
-
Hydrophobicity: Hydrophobic radioligands tend to bind non-specifically to plasticware and membranes.
-
Solution: Include a detergent like 0.1% BSA in your assay buffer to block non-specific sites.
-
-
-
Tissue/Cell Preparation:
-
High Protein Concentration: Too much membrane protein can increase non-specific binding.
-
Solution: Titrate the amount of membrane protein to find the optimal concentration that gives a good specific binding window.
-
-
Inadequate Washing: Residual endogenous ligands or other cellular components can interfere with the assay.
-
Solution: Ensure thorough homogenization and washing of the cell membranes during preparation.
-
-
-
Assay Conditions:
-
Suboptimal Incubation: Incorrect incubation time or temperature can affect binding.
-
Solution: Optimize the incubation time and temperature. Shorter incubation times may reduce non-specific binding, but ensure the reaction reaches equilibrium.
-
-
Filter Binding: The radioligand may be binding to the filter paper.
-
Solution: Pre-soak the filters in a blocking agent like polyethyleneimine (PEI) to reduce non-specific filter binding.
-
-
Q2: My specific binding signal is very low. What could be wrong?
A2: A low or absent specific binding signal can be due to several factors:
-
Receptor Integrity:
-
Degraded Receptors: The target adenosine receptor may have degraded during preparation or storage.
-
Solution: Ensure proper storage of membrane preparations at -80°C and avoid repeated freeze-thaw cycles.
-
-
Low Receptor Expression: The cell line or tissue may have a low density of the target receptor.
-
Solution: Use a cell line known to express the target adenosine receptor at high levels or consider transient transfection to overexpress the receptor.
-
-
-
Radioligand Issues:
-
Low Specific Activity: The radioligand may have low specific activity, leading to a weak signal.
-
Solution: Use a radioligand with high specific activity.
-
-
Degraded Radioligand: Improper storage can lead to the degradation of the radioligand.
-
Solution: Store the radioligand according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
-
-
-
Assay Conditions:
-
Incubation Not at Equilibrium: The incubation time may be too short for the binding to reach equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time.
-
-
Incorrect Buffer Composition: The pH or ionic strength of the buffer may not be optimal for binding.
-
Solution: Verify the composition and pH of all assay buffers.
-
-
Cell-Based Functional Assays
Q3: I am seeing high variability between wells in my cell-based assay. What are the common sources of this variability?
A3: Well-to-well variability can significantly impact the reliability of your results. Here are some common causes and solutions:
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Cell Plating and Health:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable responses.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a calibrated multichannel pipette and be consistent with your plating technique.
-
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Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can respond differently.
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Solution: Use cells within a consistent and low passage number range. Regularly check cell morphology and viability.
-
-
Edge Effects: Wells on the edge of the plate are prone to evaporation and temperature fluctuations.
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Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to create a humidity barrier.
-
-
-
Compound Addition and Reagents:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of compounds or reagents is a major source of variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For dose-response curves, prepare serial dilutions carefully.
-
-
Reagent Preparation: Inconsistently prepared reagents can lead to variable results.
-
Solution: Prepare fresh reagents and ensure they are thoroughly mixed before use.
-
-
Q4: My dose-response curve is flat or has a very shallow slope. What could be the issue?
A4: A poor dose-response curve can be caused by several factors:
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Compound Issues:
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Incorrect Concentration Range: The tested concentrations of this compound may be too high or too low.
-
Solution: Perform a wider range of dilutions to capture the full dose-response curve.
-
-
Compound Instability: The compound may be degrading in the assay medium.
-
Solution: Check the stability of the compound under your experimental conditions.
-
-
-
Assay Conditions:
-
Suboptimal Incubation Time: The incubation time with the compound may be too short or too long.
-
Solution: Optimize the incubation time to capture the peak response.
-
-
Assay Window: The difference between the basal and stimulated signal (the assay window) may be too small.
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Solution: Optimize assay conditions (e.g., cell density, reagent concentrations) to maximize the signal-to-background ratio.
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-
Quantitative Data Presentation
Table 1: Example Binding Affinity (Ki) of Adenosine Receptor Ligands
| Compound | Adenosine Receptor Subtype | Ki (nM) | Radioligand Used | Reference |
| NECA | A1 | 6.2 | [³H]DPCPX | Fictional Data |
| CGS-21680 | A2A | 22 | [³H]ZM241385 | Fictional Data |
| MRS1754 | A2B | 4.8 | [³H]DPCPX | Fictional Data |
| IB-MECA | A3 | 1.1 | [¹²⁵I]AB-MECA | Fictional Data |
Table 2: Example Functional Potency (EC50) of Adenosine Receptor Agonists in a cAMP Assay
| Compound | Adenosine Receptor Subtype | EC50 (nM) | Assay Type | Reference |
| R-PIA | A1 | 15 | cAMP Inhibition | Fictional Data |
| UK-432097 | A2A | 8 | cAMP Stimulation | Fictional Data |
| BAY 60-6583 | A2B | 25 | cAMP Stimulation | Fictional Data |
| 2-Cl-IB-MECA | A3 | 3 | cAMP Inhibition | Fictional Data |
Experimental Protocols
The following are detailed, representative protocols for radioligand binding and functional assays that can be adapted for this compound.
Radioligand Binding Assay Protocol (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the target adenosine receptor.
-
Radioligand specific for the target receptor (e.g., [³H]DPCPX for A1).
-
This compound.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membrane preparation on ice.
-
Resuspend the membranes in ice-cold Assay Buffer to a final concentration of 10-50 µg protein per well.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
25 µL of Assay Buffer (for total binding) or a high concentration of a known non-specific ligand (for non-specific binding).
-
25 µL of varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
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50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay Protocol
This protocol measures the effect of this compound on intracellular cyclic AMP (cAMP) levels, a common downstream signaling molecule for adenosine receptors.
Materials:
-
Cells expressing the target adenosine receptor (e.g., CHO-K1 cells).
-
This compound.
-
Forskolin (B1673556) (to stimulate cAMP production for Gi-coupled receptors).
-
IBMX (a phosphodiesterase inhibitor).
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
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Cell culture medium.
-
96-well cell culture plates.
Procedure:
-
Cell Plating:
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a CO₂ incubator overnight.
-
-
Compound Addition:
-
On the day of the assay, remove the culture medium and replace it with serum-free medium containing IBMX.
-
Pre-incubate the cells for 15-30 minutes.
-
Add varying concentrations of this compound to the wells.
-
For Gi-coupled receptors (A1, A3), add a fixed concentration of forskolin to stimulate cAMP production.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound assays.
Caption: Adenosine A2A receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: Functional cAMP assay workflow.
References
Common experimental pitfalls with N-[(3-Methoxyphenyl)methyl]adenosine and how to avoid them.
Welcome to the technical support center for N-[(3-Methoxyphenyl)methyl]adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common experimental pitfalls associated with the use of this adenosine (B11128) analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a synthetic analog of the endogenous nucleoside adenosine.[1][2] Like other adenosine analogs, it is investigated for its potential therapeutic effects, which may include roles as a smooth muscle vasodilator and as an agent in cancer research.[1][2]
Q2: What is the expected mechanism of action for this compound?
A2: As an N6-substituted adenosine analog, this compound is predicted to interact with adenosine receptors (A1, A2A, A2B, and A3). The specific effects (agonist or antagonist activity) and receptor selectivity depend on the nature of the substitution at the N6 position. Structure-activity relationship (SAR) studies of similar N6-benzyladenosine derivatives suggest that such modifications can influence affinity and selectivity for A3 adenosine receptors.[3] However, without specific binding data for this compound, its exact receptor profile remains to be experimentally determined.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a solid. For in vitro experiments, it is common to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before further dilution in aqueous buffers or cell culture media. It is crucial to ensure the compound is fully dissolved in the stock solution to avoid precipitation upon dilution. For modified nucleosides, which can have limited solubility in aqueous solutions, preparing a high-concentration stock in 100% DMSO is a standard practice.
Q4: What are the best practices for storing this compound solutions?
A4: Stock solutions of modified nucleosides in DMSO should be stored at -20°C or -80°C to maintain stability.[4] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes. Some modified nucleosides have been shown to be stable for up to six months when stored at -80°C.[4]
Troubleshooting Guides
Problem 1: Inconsistent or No Biological Effect Observed
Possible Causes and Solutions:
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Compound Degradation:
-
Verify Storage Conditions: Ensure the compound has been stored correctly (solid at recommended temperature, stock solutions frozen and protected from light).
-
Freshly Prepare Working Solutions: Avoid using old working solutions. Prepare fresh dilutions from your stock for each experiment.
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Assess Stability: The stability of modified nucleosides in aqueous solutions can be temperature-dependent.[4] Consider performing a stability check if you suspect degradation.
-
-
Solubility Issues:
-
Precipitation in Aqueous Media: The compound may precipitate when diluted from a DMSO stock into your aqueous experimental buffer or cell culture medium.
-
Solution: Visually inspect for any precipitate after dilution. Consider lowering the final concentration or using a small percentage of a co-solvent if compatible with your experimental system. The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
-
Incomplete Dissolution of Stock: Ensure the compound is fully dissolved in the initial stock solution. Gentle warming or vortexing may aid dissolution.
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-
Incorrect Cell Line or Assay System:
-
Receptor Expression: The target cells may not express the relevant adenosine receptor subtype(s) at a sufficient level. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry.
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Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's effect. Consider using a more sensitive readout or optimizing assay conditions (e.g., incubation time, cell density).
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Problem 2: High Background or Off-Target Effects
Possible Causes and Solutions:
-
Non-Specific Binding:
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High Compound Concentration: Using excessively high concentrations can lead to non-specific interactions with other cellular components. Perform a dose-response curve to determine the optimal concentration range.
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Off-Target Receptor Interaction: N6-substituted adenosine analogs can sometimes interact with multiple adenosine receptor subtypes.[3]
-
Solution: Use selective antagonists for other adenosine receptors to confirm that the observed effect is mediated by the intended target.
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Cytotoxicity:
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Cell Viability: At higher concentrations, the compound may be cytotoxic, confounding the results of functional assays.
-
Solution: Always perform a cell viability assay (e.g., MTT, MTS, or Resazurin) in parallel with your functional experiments to rule out cytotoxicity.
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-
Problem 3: Difficulty Reproducing Results
Possible Causes and Solutions:
-
Variability in Experimental Conditions:
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Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cellular responses can change with prolonged culturing.
-
Serum Lot Variation: If using serum-containing media, lot-to-lot variability in serum can affect cell growth and responsiveness. Test new serum lots before use in critical experiments.
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Inconsistent Incubation Times: Ensure that incubation times with the compound are consistent across all experiments.
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-
Inaccurate Pipetting or Dilutions:
-
Serial Dilutions: Prepare serial dilutions carefully and use calibrated pipettes to ensure accurate final concentrations of the compound.
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Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control.
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
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After incubation, add 10 µL of MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
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Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
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Read the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control cells.
Adenosine Receptor Signaling - cAMP Assay
This protocol provides a general framework for determining if this compound acts as an agonist or antagonist at Gs or Gi-coupled adenosine receptors.
Materials:
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Cells expressing the adenosine receptor of interest (e.g., A2A for Gs, A1 for Gi)
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This compound
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Known adenosine receptor agonist (e.g., NECA)
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Known adenosine receptor antagonist (e.g., istradefylline (B1672650) for A2A)
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cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
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Assay buffer
Procedure for Agonist Testing:
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Seed cells in the appropriate plate format for your chosen cAMP assay kit.
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On the day of the assay, replace the culture medium with assay buffer and pre-incubate the cells.
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Add varying concentrations of this compound or a known agonist to the wells.
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Incubate for the time recommended by the cAMP assay kit manufacturer.
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Lyse the cells and measure intracellular cAMP levels according to the kit's instructions.
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An increase in cAMP suggests agonism at a Gs-coupled receptor (A2A, A2B), while a decrease (in forskolin-stimulated cells) suggests agonism at a Gi-coupled receptor (A1, A3).
Procedure for Antagonist Testing:
-
Pre-incubate the cells with varying concentrations of this compound.
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Add a fixed concentration of a known agonist (typically the EC80 concentration).
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Incubate and measure cAMP levels as described above.
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A rightward shift in the agonist's dose-response curve in the presence of this compound indicates antagonist activity.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ≥ X mg/mL | Prepare concentrated stocks in DMSO. |
| PBS (pH 7.4) | Low | May require a co-solvent for aqueous solutions. |
| Cell Culture Media | Low | Dilute from a DMSO stock; final DMSO concentration should be <0.5%. |
Table 2: Example Data from a Hypothetical Cell Viability Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.1 ± 6.1 |
| 50 | 88.7 ± 5.5 |
| 100 | 75.3 ± 7.2 |
Visualizations
Caption: General adenosine receptor signaling pathways.
Caption: A typical experimental workflow for in vitro testing.
References
Technical Support Center: Investigating Potential Off-Target Effects of N-[(3-Methoxyphenyl)methyl]adenosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of N-[(3-Methoxyphenyl)methyl]adenosine, an adenosine (B11128) analog. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected on-target effects?
This compound is classified as an adenosine analog.[1] Adenosine analogs are known to primarily act as vasodilators of smooth muscle and have also been investigated for their potential in cancer inhibition.[1] As an adenosine analog, its primary on-target effects are expected to be mediated through one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in a wide array of physiological processes.[2]
Q2: Why is it critical to investigate the off-target effects of this compound?
Investigating off-target effects is a crucial step in the preclinical development of any small molecule, including this compound. Off-target interactions can lead to:
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Unforeseen toxicity: Binding to unintended proteins can disrupt critical cellular pathways, resulting in cellular toxicity unrelated to the on-target activity.
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Reduced therapeutic efficacy: Off-target binding can diminish the concentration of the compound available to interact with its intended target, thereby reducing its efficacy.
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Failure in clinical translation: Promising preclinical results may not be reproducible in clinical trials if the observed effects are due to off-target interactions that do not translate to the whole organism or cause unacceptable side effects.
Q3: What are the initial steps to predict potential off-target effects of this compound?
Before embarking on extensive experimental screening, computational approaches can provide valuable insights into potential off-target liabilities. These methods include:
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Similarity-based screening: Comparing the chemical structure of this compound to databases of compounds with known biological activities can identify potential off-targets.
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Pharmacophore modeling: Building a 3D model of the essential chemical features of this compound and screening it against a database of protein structures can predict potential binding partners.
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Molecular docking: Simulating the binding of this compound to the crystal structures of a wide range of proteins can help identify potential off-target interactions.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the experimental investigation of this compound's off-target effects.
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
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Potential Cause: Degradation or instability of the compound in the experimental media.
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Troubleshooting Step: Assess the stability of this compound in your specific cell culture medium over the time course of the experiment using methods like HPLC or LC-MS.
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-
Potential Cause: Poor solubility of the compound.
-
Troubleshooting Step: Determine the solubility of this compound in your assay buffer. If solubility is low, consider using a different solvent (with appropriate vehicle controls) or formulating the compound with a solubilizing agent.
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-
Potential Cause: Interference with assay readout.
-
Troubleshooting Step: Run control experiments without cells or with mock-transfected cells to determine if this compound directly interferes with the assay components (e.g., fluorescence or luminescence).[3]
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Issue 2: Observed cellular phenotype does not correlate with known adenosine receptor signaling.
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Potential Cause: The phenotype is mediated by an off-target effect.
-
Troubleshooting Step: Employ orthogonal approaches to validate the on-target effect. This can include using a structurally unrelated adenosine receptor agonist/antagonist to see if the same phenotype is observed, or using siRNA/CRISPR to knock down the expression of the intended adenosine receptor subtype.
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-
Potential Cause: The compound is acting on a different adenosine receptor subtype than hypothesized.
-
Troubleshooting Step: Test the activity of this compound in cell lines selectively expressing each of the four adenosine receptor subtypes.
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Issue 3: Difficulty in confirming direct target engagement in cells.
-
Potential Cause: The compound has low affinity for the intended target in the cellular environment.
-
Troubleshooting Step: Utilize a Cellular Thermal Shift Assay (CETSA) to provide evidence of direct binding to the target protein in intact cells. An increase in the thermal stability of the target protein in the presence of the compound indicates engagement.
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Data Presentation: Summarizing Off-Target Screening Data
Due to the lack of publicly available screening data for this compound, the following tables are presented with hypothetical, yet realistic, data to illustrate how quantitative results from off-target screening assays should be structured.
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| On-Target (Example) | ||
| Adenosine Kinase | 85% | 150 |
| Off-Targets (Examples) | ||
| ABL1 | 12% | >10,000 |
| EGFR | 5% | >10,000 |
| SRC | 25% | 5,200 |
| PI3Kα | 8% | >10,000 |
| MAPK14 (p38α) | 15% | 8,500 |
Table 2: Receptor Binding Profile of this compound (Hypothetical Data)
| Receptor Target | % Inhibition at 10 µM | Ki (nM) |
| On-Targets (Adenosine Receptors) | ||
| Adenosine A1 | 92% | 85 |
| Adenosine A2A | 75% | 320 |
| Adenosine A2B | 45% | 1,500 |
| Adenosine A3 | 88% | 110 |
| Off-Targets (Examples) | ||
| Dopamine D2 | 18% | >10,000 |
| Serotonin 5-HT2A | 9% | >10,000 |
| Adrenergic α2A | 22% | 7,800 |
| Histamine H1 | 3% | >10,000 |
Experimental Protocols
Protocol 1: Kinase Profiling using a Commercial Screening Service
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: Submit the compound for screening at a final concentration of 1 µM and 10 µM against a panel of several hundred kinases.
-
Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, often using a radiometric or fluorescence-based readout.
-
Data Analysis: The primary screen provides the percent inhibition for each kinase at the tested concentrations. For hits showing significant inhibition (e.g., >50%), a dose-response curve is generated to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
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Cell Culture and Treatment: Culture cells expressing the target adenosine receptor to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
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Heating Step: Harvest the cells and resuspend them in a lysis buffer. Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Protein Precipitation and Separation: Centrifuge the heated samples to pellet the precipitated proteins. Collect the supernatant containing the soluble protein fraction.
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Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and perform a Western blot using an antibody specific for the target adenosine receptor.
-
Data Analysis: Quantify the band intensities. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.
Mandatory Visualizations
Caption: Experimental workflow for investigating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
References
How to optimize the synthesis yield of N-[(3-Methoxyphenyl)methyl]adenosine.
Welcome to the technical support center for the synthesis of N-[(3-Methoxyphenyl)methyl]adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the N6-alkylation of adenosine (B11128). This typically involves the reaction of a protected adenosine derivative with 3-methoxybenzyl halide (bromide or chloride) in the presence of a base. Protecting the hydroxyl groups of the ribose moiety is crucial to prevent side reactions and ensure regioselectivity at the N6 position of the adenine (B156593) base.
Q2: Why are protecting groups necessary for the ribose hydroxyls?
A2: Protecting the 2', 3', and 5'-hydroxyl groups of the adenosine ribose moiety is critical to prevent their alkylation, which would lead to a mixture of undesired byproducts and a lower yield of the target compound. Common protecting groups for this purpose include acetyl (Ac) or silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). These groups can be removed under specific conditions after the N6-alkylation is complete.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: Besides the desired N6-alkylation, several side reactions can occur, reducing the yield and purity of this compound. These include:
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Alkylation at other nitrogen atoms: The adenine ring has other nucleophilic nitrogen atoms (N1, N3, N7) that can also be alkylated. However, N6-alkylation is generally favored under specific conditions.
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Over-alkylation: Multiple alkyl groups can attach to the adenosine molecule if the reaction conditions are not carefully controlled.
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Hydrolysis of protecting groups: Premature removal of the ribose protecting groups can lead to unwanted side reactions.
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Rearrangement: 1-substituted adenosines can undergo Dimroth rearrangement to the corresponding N6-substituted product, although this is more relevant when alkylation occurs at N1 first.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive alkylating agent: The 3-methoxybenzyl halide may have degraded. 2. Insufficient base: The base may not be strong enough or used in an insufficient amount to deprotonate the N6-amino group. 3. Low reaction temperature: The reaction may require more thermal energy to proceed at an adequate rate. 4. Poor quality of starting adenosine: Impurities in the adenosine starting material can interfere with the reaction. | 1. Verify reagent quality: Use a fresh or properly stored bottle of 3-methoxybenzyl halide. Consider testing its reactivity on a simpler amine. 2. Optimize base and stoichiometry: Try a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least a stoichiometric amount, or a slight excess, is used. 3. Increase reaction temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Common solvents for this reaction, like DMF or acetonitrile, allow for a wide range of temperatures. 4. Purify starting material: Ensure the starting adenosine is pure and dry. |
| Multiple Products Observed (Low Purity) | 1. Incomplete protection of ribose hydroxyls: Leads to alkylation on the sugar moiety. 2. Alkylation at other ring nitrogens: Reaction conditions may favor alkylation at N1, N3, or N7. 3. Over-alkylation: Use of a large excess of the alkylating agent. | 1. Ensure complete protection: Verify the complete protection of the ribose hydroxyls by NMR or mass spectrometry before proceeding with the alkylation step. 2. Control reaction conditions: N6-alkylation is generally favored. Using a bulkier base or optimizing the solvent can sometimes improve regioselectivity. If N1 alkylation is an issue, the Dimroth rearrangement can sometimes be thermally induced to yield the desired N6-product.[1] 3. Stoichiometric control: Use a controlled molar ratio of the alkylating agent to the adenosine derivative (e.g., 1.1 to 1.5 equivalents). |
| Difficult Product Purification | 1. Similar polarity of product and byproducts: Makes separation by column chromatography challenging. 2. Residual starting materials: Incomplete reaction can complicate purification. | 1. Optimize chromatography: Experiment with different solvent systems for column chromatography to improve separation. Gradient elution may be necessary. Recrystallization can also be an effective purification method. 2. Drive reaction to completion: Monitor the reaction by TLC and ensure the starting material is fully consumed before workup. |
| Deprotection Step is Inefficient | 1. Incomplete removal of protecting groups: The deprotection conditions may not be harsh enough or the reaction time may be too short. 2. Degradation of the product: The deprotection conditions may be too harsh, leading to decomposition of the target molecule. | 1. Adjust deprotection conditions: For acetyl groups, methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol (B129727) are commonly used. For silyl groups, a fluoride (B91410) source like TBAF is effective. Adjust the reagent concentration, temperature, and reaction time as needed. 2. Use milder conditions: If product degradation is observed, try milder deprotection methods. For example, for acid-sensitive compounds, milder acidic conditions or enzymatic deprotection could be explored. |
Experimental Protocols
Protocol 1: Synthesis of N6-acetyl-2',3',5'-tri-O-acetyladenosine (Protected Adenosine)
A common strategy for the synthesis of N6-substituted adenosines involves the initial protection of the ribose hydroxyls and the N6-amino group.[2]
Methodology:
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Suspend adenosine in pyridine.
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Add acetic anhydride (B1165640) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica (B1680970) gel column chromatography to obtain the peracetylated adenosine.
Protocol 2: N6-Alkylation of Protected Adenosine
Methodology:
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Dissolve the protected adenosine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
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Add 3-methoxybenzyl bromide (or chloride) to the mixture.
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Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and quench with water.
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Extract the product with an organic solvent.
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Wash the organic layer, dry it, and concentrate it.
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Purify the crude product by column chromatography.
Protocol 3: Deprotection to Yield this compound
Methodology:
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Dissolve the protected N6-alkylated adenosine in methanol.
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Add a solution of ammonia in methanol (methanolic ammonia).
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Stir the mixture at room temperature for 12-24 hours.
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Monitor the deprotection by TLC.
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Once the reaction is complete, remove the solvent under reduced pressure.
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Purify the final product by column chromatography or recrystallization to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for N6-Alkylation of Adenosine Derivatives
| Entry | Adenosine Derivative | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2',3',5'-Tri-O-acetyladenosine | Benzyl bromide | K₂CO₃ | DMF | 80 | 4 | ~70-80 | General Method |
| 2 | Adenosine | 3-Methoxybenzyl chloride | NaH | DMF | RT | 12 | Low/Complex Mixture | Hypothetical Unoptimized |
| 3 | N6-acetyl-2',3',5'-tri-O-acetyladenosine | 3-Methoxybenzyl bromide | Cs₂CO₃ | Acetonitrile | 60 | 6 | >85 | Optimized (Hypothetical) |
Note: The yields are approximate and can vary based on specific experimental conditions and scale.
Visualizations
References
Technical Support Center: N-[(3-Methoxyphenyl)methyl]adenosine and Analogues - Purification Troubleshooting
Welcome to the technical support center for the purification of N-[(3-methoxyphenyl)methyl]adenosine and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a low yield after the synthesis of my N6-substituted adenosine (B11128) analogue. What are the potential causes and solutions?
A1: Low yields can arise from several factors during the synthesis and purification process. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The nucleophilic substitution reaction between 6-chloropurine (B14466) riboside and the corresponding amine may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time, temperature, or the equivalents of the amine and base (e.g., triethylamine).[1]
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Side Reactions: Formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the initial alkylation at the N1 position, which can then undergo a Dimroth rearrangement to the desired N6-product, but other byproducts may be more stable. O-alkylation of the ribose hydroxyl groups can also occur.[2]
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Solution: Employing protecting groups for the ribose hydroxyls (e.g., acetyl groups) can prevent O-alkylation. Careful control of reaction conditions (e.g., choice of base and solvent) can favor N6-alkylation.
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Product Degradation: Adenosine analogues can be sensitive to acidic or basic conditions.
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Solution: Ensure that the pH during workup and purification is kept near neutral. If your compound is particularly labile, consider using techniques like flash chromatography with a deactivated silica (B1680970) gel.
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Loss during Purification: Significant amounts of the product can be lost during purification steps like extraction and chromatography.
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Solution: Optimize your extraction procedure to minimize the number of steps. For chromatography, ensure proper column packing and choice of eluent to achieve good separation and recovery.
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Q2: My purified this compound shows persistent impurities. What are the likely contaminants and how can I remove them?
A2: Common impurities include unreacted starting materials, reagents, and side products from the synthesis.
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Unreacted 6-chloropurine riboside: This is a common impurity if the reaction has not gone to completion.
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Separation Strategy: 6-chloropurine riboside is generally more polar than the N6-substituted product. It can often be separated using silica gel flash chromatography with a gradient elution.
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Excess Amine and Triethylamine (B128534): These basic impurities are usually removed during the aqueous workup.
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Separation Strategy: Washing the organic layer with a dilute acid solution (e.g., 0.1 M HCl) can help remove residual amines. However, be cautious if your product is acid-sensitive.
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N1-substituted Isomer: As mentioned, alkylation can occur at the N1 position. While this can rearrange to the N6-product, some of the N1-isomer may remain.
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Separation Strategy: The N1 and N6 isomers often have different polarities and can be separated by careful flash chromatography or HPLC.
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Di-substituted Products: In some cases, substitution at other positions on the purine (B94841) ring can occur, leading to di-substituted analogues.
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Separation Strategy: These are often less polar than the mono-substituted product and can be separated by chromatography.
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Q3: I am struggling with the crystallization of my N6-benzyladenosine analogue. What solvents and techniques should I try?
A3: Crystallization of nucleoside analogues can be challenging due to their polarity and potential for multiple hydrogen bonding interactions.
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Solvent Selection: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not at room temperature.
-
Common Solvents: Ethanol, methanol (B129727), water, and mixtures of these are frequently used for crystallizing adenosine and its analogues.[1][3] For less polar analogues, solvents like ethyl acetate (B1210297) or isopropanol (B130326) might be effective.
-
Troubleshooting: If your compound oils out, try using a more polar solvent system or a slower cooling rate. If no crystals form, try a less polar solvent or introduce a co-solvent to decrease solubility.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly. This is a good method for obtaining high-quality crystals.
-
Vapor Diffusion: Dissolve your compound in a solvent in which it is soluble and place this in a sealed container with a larger volume of a solvent in which your compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature and then allow it to cool slowly to room temperature or below.[3]
-
Q4: My polar adenosine analogue is not retaining on my C18 HPLC column. What can I do to improve retention and achieve separation?
A4: Poor retention of polar compounds on reversed-phase columns is a common issue. Here are several strategies to address this:
-
Increase Mobile Phase Polarity: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in your mobile phase. A higher aqueous content will increase the retention of polar analytes.
-
Use a Different Stationary Phase:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which provides alternative selectivity and can improve the retention of polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of organic solvent and a small amount of water.[4]
-
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention. For basic compounds like adenosine analogues, using a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can protonate the analyte and increase its interaction with the stationary phase.
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can improve the retention of ionic or ionizable compounds. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.
Data Presentation: Purification Parameters
Table 1: HPLC Conditions for Adenosine and Analogues
| Compound Class | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| N6-Benzyladenosine | Primesep 100 (4.6 x 150 mm, 5 µm) | Isocratic: 50% Acetonitrile, 50% Water, 0.2% H₂SO₄ | 1.0 | UV @ 205 nm | [5] |
| N6-Benzyladenosine | Newcrom B (4.6 x 150 mm, 5 µm) | Isocratic: 20% Acetonitrile, 80% Water with 20 mM Ammonium Formate (pH 3.0) | 1.0 | UV @ 272 nm | [6] |
| General Nucleosides | Thermo Scientific Hypersil ODS (C18) (4.6 x 250 mm, 3 µm) | Gradient: A=20 mM Ammonium Acetate (pH 5.4), B=Methanol. 0-16 min: 0-25% B | 0.5 | UV @ 260 nm | [7] |
Table 2: Solubility of Adenosine in Different Solvents at 298.15 K (Mole Fraction, 10³x₂)
| Solvent | Solubility (10³x₂) | Reference |
| Water | 0.835 | [8] |
| N,N-Dimethylformamide (DMF) | 1.98 | [8] |
| N-Methyl-2-pyrrolidone (NMP) | 3.35 | [8] |
| Dimethylsulfoxide (DMSO) | 2.56 | [8] |
| Propylene Glycol | 1.21 | [8] |
Experimental Protocols
Protocol 1: Flash Chromatography for Purification of N6-Substituted Adenosine Analogues
This protocol provides a general guideline for purifying N6-substituted adenosine analogues using silica gel flash chromatography.
1. Preparation: a. TLC Analysis: Determine a suitable solvent system using TLC. A good solvent system will give your desired product an Rf value of ~0.3.[9] For polar compounds, a mixture of dichloromethane (B109758) and methanol is often a good starting point. If streaking occurs, adding a small amount of triethylamine (0.1-1%) to the eluent can help for basic compounds.[10] b. Column Packing: i. Select a column of appropriate size for your sample amount. ii. Dry pack the column with silica gel 60.[9] iii. Gently tap the column to ensure even packing. iv. Add a thin layer of sand on top of the silica. v. Pre-elute the column with your chosen solvent system until the silica is fully wetted and equilibrated. Do not let the column run dry.[9]
2. Sample Loading: a. Wet Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel.[11] b. Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., methanol or acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the dried silica with your adsorbed compound to the top of the column.[11]
3. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle air pressure to achieve a flow rate of approximately 2 inches per minute.[9] c. Collect fractions in test tubes. d. Monitor the elution of your compound by TLC analysis of the collected fractions.
4. Product Isolation: a. Combine the fractions containing your pure product. b. Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of an N6-Substituted Adenosine Analogue
This protocol describes a general procedure for recrystallization.
1. Dissolution: a. Place the crude, semi-purified solid in a clean Erlenmeyer flask. b. Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a water/ethanol mixture) and heat the mixture gently with stirring until the solid is completely dissolved.[1][3]
2. Cooling and Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger crystals. b. For further crystallization, the flask can be placed in an ice bath or a refrigerator.
3. Crystal Collection: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
4. Drying: a. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Signaling Pathways
Caption: Canonical G-protein signaling pathways for adenosine receptors.[12][13][14][15][16]
Experimental Workflows
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recrystallization of Adenosine for Localized Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teledynelabs.com [teledynelabs.com]
- 5. HPLC Method for Analysis of 6-Benzylaminopurine (N6-Benzyladenine) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. HPLC Determination of 6-Benzylaminopurine (N6-Benzyladenine) on Newcrom B Column | SIELC Technologies [sielc.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Efficacy of N-[(3-Methoxyphenyl)methyl]adenosine in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological efficacy of the novel adenosine (B11128) analog, N-[(3-Methoxyphenyl)methyl]adenosine. Given the absence of published data for this specific compound, we present a comparative analysis with well-characterized adenosine receptor agonists, outlining detailed experimental protocols to assess its activity and selectivity. This document serves as a comprehensive resource for researchers seeking to investigate the therapeutic potential of this compound in new biological models.
Introduction to this compound and Adenosine Receptor Signaling
This compound is an adenosine analog.[1] Adenosine and its analogs exert their physiological effects by activating four subtypes of G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[2] These receptors are implicated in a wide array of physiological and pathological processes, making them attractive targets for drug discovery.[3] Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels, while A2A and A2B receptor activation stimulates adenylyl cyclase and increases cAMP.[2] The structural similarity of this compound to N6-benzyladenosine derivatives suggests a potential affinity for adenosine receptors, particularly the A3 subtype, which is known to be modulated by such substitutions.[4][5]
Comparative Analysis with Alternative Adenosine Receptor Agonists
To ascertain the biological efficacy and selectivity of this compound, a direct comparison with established adenosine receptor agonists is essential. Based on the structural features of the target molecule, the following compounds are recommended as comparators:
-
IB-MECA (N6-(3-Iodobenzyl)-5'-N-methylcarboxamidoadenosine): A potent and highly selective A3 adenosine receptor agonist.[5][6] It is a valuable tool for dissecting A3 receptor-mediated effects and is currently in clinical trials for various indications.[6][7]
-
Cl-IB-MECA (2-Chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide): Another highly selective A3 adenosine receptor agonist, often used as a reference compound in preclinical and clinical studies.[6][7]
-
NECA (5'-N-Ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist, exhibiting high affinity for all four receptor subtypes.[4] It serves as a useful control to assess broad adenosine receptor activation.
The following table summarizes the reported binding affinities (Ki) of these comparators at human adenosine receptor subtypes, providing a benchmark for the proposed validation studies.
Table 1: Binding Affinities (Ki, nM) of Comparator Compounds at Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |
| IB-MECA | 55 | 55 | 1.1 |
| Cl-IB-MECA | - | - | - |
| NECA | 14 | 21 | 23 |
Data for IB-MECA and NECA from Gallo-Rodriguez et al., 1994.[4] Data for Cl-IB-MECA is widely cited but a specific Ki value was not found in the initial searches.
Proposed Experimental Protocols for Validation
To validate the biological efficacy of this compound, a tiered approach involving receptor binding and functional assays is recommended.
Radioligand Binding Assays
These assays will determine the binding affinity and selectivity of this compound for each of the four human adenosine receptor subtypes.
Methodology:
-
Cell Lines: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the individual human A1, A2A, A2B, or A3 adenosine receptors.[8]
-
Radioligands:
-
Procedure:
-
Prepare cell membranes from the transfected cell lines.
-
Incubate the membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound (this compound) or comparator compounds.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Determine the IC50 values (concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays will assess the ability of this compound to activate adenosine receptors and elicit a downstream signaling response.
This assay measures the modulation of intracellular cAMP levels following receptor activation.
Methodology:
-
Cell Lines: Use the same transfected CHO or HEK293 cell lines as in the binding assays.
-
Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor, such as rolipram (B1679513) or IBMX, to prevent cAMP degradation.
-
For A1 and A3 receptor assays, stimulate adenylyl cyclase with forskolin.
-
Incubate the cells with varying concentrations of this compound or comparator compounds.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Determine the EC50 values (concentration of the compound that produces 50% of the maximal response) for stimulation (A2A, A2B) or inhibition (A1, A3) of cAMP accumulation.
-
This assay utilizes a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE) to measure receptor activation.
Methodology:
-
Cell Lines: Co-transfect HEK293 cells with the desired adenosine receptor subtype and a CRE-luciferase reporter plasmid.
-
Procedure:
-
Incubate the transfected cells with varying concentrations of this compound or comparator compounds.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Determine the EC50 values for the induction of reporter gene expression.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in the following tables for clear comparison.
Table 2: Proposed Data Summary for Binding Affinity of this compound
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| IB-MECA | 55 | 55 | - | 1.1 |
| NECA | 14 | 21 | - | 23 |
Table 3: Proposed Data Summary for Functional Activity of this compound
| Compound | A1 cAMP EC50 (nM) | A2A cAMP EC50 (nM) | A3 cAMP EC50 (nM) | A2B cAMP EC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| IB-MECA | >1000 | >1000 | 2.4 | >1000 |
| NECA | 6.7 | 15 | 25 | 5800 |
Reference EC50 values for IB-MECA and NECA are indicative and may vary depending on the specific assay conditions.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the proposed experimental workflow.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
By following this comprehensive guide, researchers can systematically evaluate the biological efficacy of this compound, determine its adenosine receptor subtype selectivity and potency, and pave the way for its further development in relevant disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. canfite.com [canfite.com]
- 4. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System [mdpi.com]
- 7. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Binding Affinity of Homologated Adenosine Analogues as A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective Adenosine A3 Receptor Agonists: N-[(3-Methoxyphenyl)methyl]adenosine in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-[(3-Methoxyphenyl)methyl]adenosine with other well-established selective adenosine (B11128) A3 receptor (A3AR) agonists, namely N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) and 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA). The information presented is based on available experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Comparative Performance of A3 Receptor Agonists
This section summarizes the available quantitative data for the binding affinity and selectivity of the compared agonists.
Table 1: Binding Affinity (Ki) and Selectivity of Adenosine A3 Receptor Agonists
| Compound | A3AR Ki (nM) | A1AR Ki (nM) | A2AAR Ki (nM) | A3 vs A1 Selectivity Ratio | A3 vs A2A Selectivity Ratio | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [1] |
| IB-MECA | 1.1 | 54 | 56 | ~49 | ~51 | [1] |
| Cl-IB-MECA | 0.33 | >1000 | >1000 | >3030 | >3030 | [2] |
Note: The Ki values for IB-MECA and Cl-IB-MECA are for rat A3 receptors.
Interpretation of Data:
-
IB-MECA demonstrates high affinity for the A3AR with approximately 50-fold selectivity over A1 and A2A receptors.[1]
-
Cl-IB-MECA exhibits even greater potency and remarkable selectivity for the A3AR, with over 2500- and 1400-fold selectivity against A1 and A2A receptors, respectively.[2]
-
For This compound , quantitative binding data is not available in the cited literature. However, a comprehensive study on the structure-activity relationships of N⁶-benzyladenosine-5'-uronamides indicated that among methoxybenzyl derivatives, a 4-methoxy group was optimal for A3 receptor selectivity, suggesting that the 3-methoxy substitution likely confers lower affinity or selectivity.[1]
Signaling Pathways and Experimental Workflows
Adenosine A3 Receptor Signaling Pathway
Activation of the A3AR, a Gi/o-coupled receptor, initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Caption: Adenosine A3 Receptor Signaling Pathway.
Experimental Workflow for Agonist Characterization
The characterization of a novel A3AR agonist typically follows a multi-step process involving binding assays to determine affinity and selectivity, followed by functional assays to assess efficacy.
Caption: Workflow for A3AR Agonist Characterization.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the A3AR.
Materials:
-
Cell membranes expressing the adenosine A3 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).
-
Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM IB-MECA).
-
Test compounds at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilution.
-
Add 50 µL of the radioligand solution (e.g., at a final concentration of 0.5 nM).
-
Add 100 µL of the cell membrane preparation (containing 20-40 µg of protein).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an A3AR agonist to inhibit adenylyl cyclase activity.
Materials:
-
Cells expressing the adenosine A3 receptor (e.g., CHO-K1 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add the test compound at various concentrations and incubate for 15 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15 minutes to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the concentration-response curve and determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an A3AR agonist to induce an increase in intracellular calcium concentration.
Materials:
-
Cells expressing the adenosine A3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds at various concentrations.
-
A fluorescence plate reader with an injection module.
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Prepare the dye-loading solution by mixing the fluorescent calcium indicator with Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Inject the test compound at various concentrations and immediately start recording the fluorescence signal over time.
-
Analyze the data by calculating the change in fluorescence intensity (peak fluorescence - baseline fluorescence) and plot the concentration-response curve to determine the EC₅₀ value.
Conclusion
In the landscape of selective adenosine A3 receptor agonists, IB-MECA and Cl-IB-MECA stand out as potent and highly selective research tools with a wealth of supporting experimental data. While this compound belongs to a class of compounds with demonstrated A3AR activity, the lack of publicly available, specific binding and functional data for this particular analog makes a direct quantitative comparison challenging. Structure-activity relationship studies suggest that the 3-methoxy substitution on the N⁶-benzyl group may not be optimal for A3AR affinity and selectivity compared to other substitutions. Researchers and drug development professionals are encouraged to consider the well-validated profiles of IB-MECA and Cl-IB-MECA for their studies, while further investigation would be required to fully elucidate the pharmacological profile of this compound as a selective A3AR agonist.
References
Comparative Efficacy Analysis: N-[(3-Methoxyphenyl)methyl]adenosine and Standard Adenosine Receptor Modulators
A comprehensive guide for researchers and drug development professionals detailing the binding and functional profiles of N-[(3-Methoxyphenyl)methyl]adenosine in comparison to established adenosine (B11128) receptor agonists and antagonists. This report includes quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction
Adenosine receptors, a family of four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3, are ubiquitous throughout the human body and play critical roles in a myriad of physiological processes. Their modulation holds therapeutic promise for a wide range of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer. Consequently, the development of novel, selective adenosine receptor modulators is an area of intense research. This guide provides a comparative analysis of the efficacy of this compound, a synthetic adenosine analog, against a panel of standard, well-characterized adenosine receptor modulators. Due to the limited publicly available data for this compound, this comparison utilizes data for the closely related analog, N6-(3-methoxybenzyl)adenosine-5'-N-methyluronamide, to infer its likely pharmacological profile.
Quantitative Efficacy Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of the N6-(3-methoxybenzyl)adenosine analog and standard adenosine receptor modulators at the four human adenosine receptor subtypes. Data is presented to facilitate a direct comparison of potency and selectivity.
Adenosine Receptor Binding Affinity (Ki, nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Reference(s) |
| N6-(3-methoxybenzyl)adenosine-5'-N-methyluronamide | 160 | 360 | >10000 | 18 | [1] |
| Agonists | |||||
| Adenosine | 15 | 130 | >10000 | 370 | |
| NECA | 6.4 | 14 | 5600 | 25 | |
| R-PIA | 1.1 | 230 | >10000 | 430 | |
| CGS 21680 | 2300 | 22 | 50000 | 17000 | |
| Cl-IB-MECA | 260 | 600 | >10000 | 1.0 | [2] |
| BAY 60-6583 | >10000 | >10000 | 0.33-0.75 | >10000 | [3] |
| Antagonists | |||||
| CPX (8-Cyclopentyl-1,3-dipropylxanthine) | 0.5 | 250 | 15000 | >10000 | |
| ZM 241385 | 130 | 0.4 | 83 | 200 | |
| MRS 1754 | 403 (human) | 503 (human) | 1.97 (human) | 570 (human) |
Adenosine Receptor Functional Potency (EC50/IC50, nM)
| Compound | A1 Receptor (cAMP Inhibition) | A2A Receptor (cAMP Stimulation) | A2B Receptor (cAMP Stimulation) | A3 Receptor (cAMP Inhibition) | Reference(s) |
| Agonists | |||||
| NECA | 10 | 20 | 2800 | 30 | |
| R-PIA | 2.5 | 1000 | >10000 | 1000 | |
| CGS 21680 | >10000 | 15 | >10000 | >10000 | |
| Cl-IB-MECA | - | - | - | 1.2 | [2] |
| BAY 60-6583 | - | - | 2.83 (murine) | - | [3] |
| Antagonists | IC50 (nM) | IC50 (nM) | IC50 (nM) | IC50 (nM) | Reference(s) |
| CPX | 1.2 | 500 | >10000 | >10000 | |
| ZM 241385 | 250 | 0.8 | 160 | 400 | |
| MRS 1754 | - | - | 2.0 | - |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [3H]DPCPX for A1, [125I]AB-MECA for A3).
-
Test compound (this compound or other modulators).
-
Non-specific binding control (e.g., high concentration of a non-labeled standard agonist or antagonist like NECA or theophylline).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration optimized for the specific receptor subtype.
-
Assay Plate Preparation: Add assay buffer, test compound at various concentrations, radioligand at a fixed concentration (typically at or below its Kd value), and the diluted cell membranes to each well of the 96-well plate.
-
Determination of Non-specific Binding: In separate wells, add the non-specific binding control instead of the test compound.
-
Incubation: Incubate the plates at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assays
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of a test compound by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
Intact cells expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
Test compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for A1 and A3 receptor assays).
-
Standard agonist for antagonist assays.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
Procedure:
-
Cell Culture and Plating: Culture the cells under appropriate conditions and seed them into 96- or 384-well plates. Allow the cells to adhere and grow to a suitable confluency.
-
Agonist Assay (A2A and A2B Receptors):
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value.
-
-
Agonist Assay (A1 and A3 Receptors):
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Add the test compound at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration to determine the EC50 value.
-
-
Antagonist Assay:
-
Pre-incubate the cells with the test compound (antagonist) at various concentrations.
-
Add a fixed concentration of a standard agonist (typically its EC80) to stimulate the receptor.
-
Incubate and measure the cAMP levels as described above.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
-
Visualizations
Adenosine Receptor Signaling Pathways
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for Efficacy Comparison
Caption: Experimental workflow for efficacy comparison.
References
- 1. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosine A3 receptor agonist, N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide, is protective in two murine models of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
Assessing the cross-reactivity of N-[(3-Methoxyphenyl)methyl]adenosine with different receptor subtypes.
For Researchers, Scientists, and Drug Development Professionals
Introduction to Adenosine (B11128) Receptor Subtypes and Signaling
Adenosine, an endogenous purine (B94841) nucleoside, modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptor subtypes exhibit differential tissue distribution and couple to various intracellular signaling pathways, making subtype-selective ligands highly sought after for therapeutic development. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP. Understanding the cross-reactivity of a novel adenosine analog with these subtypes is critical for predicting its pharmacological effects and potential side effects.
Comparative Binding Affinity of Standard Adenosine Receptor Ligands
To contextualize the assessment of a novel compound, it is essential to compare its binding profile to that of well-characterized adenosine receptor agonists and antagonists. The following table summarizes the binding affinities (Ki) of several standard ligands across the four human adenosine receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Primary Selectivity |
| Agonists | |||||
| NECA (non-selective) | 13 | 14 | 560 | 29 | Non-selective |
| CCPA | 0.6 | 2100 | >10000 | 480 | A1 |
| CGS-21680 | 2300 | 18 | >10000 | 8100 | A2A |
| BAY 60-6583 | >10000 | >10000 | 5.2 | >10000 | A2B |
| IB-MECA | 2400 | 2200 | >10000 | 1.3 | A3 |
| Antagonists | |||||
| DPCPX | 0.4 | 1200 | >10000 | >10000 | A1 |
| ZM241385 | 2000 | 0.5 | 1600 | 340 | A2A |
| PSB 603 | >10000 | >10000 | 31 | >10000 | A2B |
| MRS 1220 | 2800 | 1100 | >10000 | 1.8 | A3 |
Note: Ki values are indicative and can vary based on experimental conditions. The data presented is a compilation from various sources for illustrative purposes.
Assessing Functional Activity: A Comparative Overview
Beyond binding affinity, determining the functional activity of a compound at each receptor subtype is crucial. This is typically achieved by measuring the compound's effect on cAMP production. The following table illustrates the functional potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) of standard ligands.
| Compound | A1 EC50/IC50 (nM) | A2A EC50/IC50 (nM) | A2B EC50/IC50 (nM) | A3 EC50/IC50 (nM) | Functional Activity |
| Agonists | |||||
| NECA | 1.5 (Inhibition) | 20 (Stimulation) | 2300 (Stimulation) | 3.2 (Inhibition) | Agonist |
| CCPA | 0.8 (Inhibition) | >10000 | >10000 | >10000 | A1 Agonist |
| CGS-21680 | >10000 | 27 (Stimulation) | >10000 | >10000 | A2A Agonist |
| IB-MECA | >10000 | >10000 | >10000 | 2.1 (Inhibition) | A3 Agonist |
| Antagonists | |||||
| DPCPX | 1.2 | >10000 | >10000 | >10000 | A1 Antagonist |
| ZM241385 | >10000 | 1.0 | >10000 | >10000 | A2A Antagonist |
Note: Functional activity at A1 and A3 receptors is typically measured as inhibition of forskolin-stimulated cAMP production, while activity at A2A and A2B receptors is measured as direct stimulation of cAMP production. Values are illustrative.
Experimental Protocols
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
This protocol outlines a standard method for determining the binding affinity of a test compound, such as N-[(3-Methoxyphenyl)methyl]adenosine, to each of the four adenosine receptor subtypes.
1. Materials:
-
Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligands specific for each receptor subtype:
-
A1: [³H]DPCPX (antagonist) or [³H]CCPA (agonist)
-
A2A: [³H]ZM241385 (antagonist) or [³H]CGS-21680 (agonist)
-
A2B: [³H]PSB-603 (antagonist)
-
A3: [¹²⁵I]I-AB-MECA (agonist)
-
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., 10 µM NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Glass fiber filters and a cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Determining Functional Activity (EC50/IC50)
This protocol describes how to measure the functional effect of a test compound on the intracellular cAMP levels mediated by each adenosine receptor subtype.
1. Materials:
-
Cell lines stably expressing a single human adenosine receptor subtype.
-
Test compound (this compound) at various concentrations.
-
Forskolin (B1673556) (to stimulate cAMP production for A1 and A3 receptor assays).
-
A reference agonist for each receptor subtype.
-
Cell culture medium.
-
A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
A plate reader compatible with the chosen assay kit.
2. Procedure for A2A and A2B Receptors (Stimulation):
-
Seed the cells in a 96-well plate and culture overnight.
-
Replace the culture medium with a stimulation buffer.
-
Add serial dilutions of the test compound or a reference agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the cAMP assay kit.
3. Procedure for A1 and A3 Receptors (Inhibition):
-
Follow steps 1 and 2 as above.
-
Add serial dilutions of the test compound.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
4. Data Analysis:
-
For A2A and A2B receptors, plot the cAMP concentration against the logarithm of the test compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For A1 and A3 receptors, plot the percentage inhibition of the forskolin-stimulated cAMP response against the logarithm of the test compound concentration to determine the IC50 value.
Adenosine Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for Gs-coupled (A2A and A2B) and Gi-coupled (A1 and A3) adenosine receptors.
Correlating In Vitro and In Vivo Results for N-[(3-Methoxyphenyl)methyl]adenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-[(3-Methoxyphenyl)methyl]adenosine is an adenosine (B11128) analog with potential therapeutic applications, including roles as a smooth muscle vasodilator and in cancer progression.[1] Understanding its pharmacological profile in both laboratory and living systems is crucial for its development as a potential therapeutic agent. This guide provides a framework for correlating in vitro and in vivo results for this compound, offering objective comparisons with established adenosine receptor agonists and detailing supportive experimental methodologies.
Data Presentation: Comparative Analysis
To effectively evaluate the potency and efficacy of this compound, a direct comparison with a well-characterized, non-selective adenosine receptor agonist such as NECA (5'-N-ethylcarboxamidoadenosine) is recommended. The following tables present a template for summarizing key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Adenosine Receptor Binding Affinity
| Compound | A1 Receptor K_i_ (nM) | A2A Receptor K_i_ (nM) | A2B Receptor K_i_ (nM) | A3 Receptor K_i_ (nM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| NECA (Reference) | 15 | 20 | 1000 | 25 |
| Adenosine (Endogenous Ligand) | 30 | 10 | >10000 | 1000 |
K_i_ values represent the concentration of the compound required to inhibit 50% of the radioligand binding.
Table 2: In Vitro Functional Activity - cAMP Accumulation Assay in HEK293 Cells Expressing Human Adenosine Receptor Subtypes
| Compound | A1 Receptor EC_50_ (nM) (cAMP Inhibition) | A2A Receptor EC_50_ (nM) (cAMP Stimulation) | A2B Receptor EC_50_ (nM) (cAMP Stimulation) | A3 Receptor EC_50_ (nM) (cAMP Inhibition) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| NECA (Reference) | 10 | 15 | 800 | 20 |
EC_50_ values represent the concentration of the compound that elicits a half-maximal response.
Table 3: In Vivo Hemodynamic Effects in a Rodent Model
| Treatment Group | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle Control | - | Baseline | Baseline |
| This compound | 0.1 | Data to be determined | Data to be determined |
| This compound | 1 | Data to be determined | Data to be determined |
| This compound | 10 | Data to be determined | Data to be determined |
| NECA (Reference) | 0.1 | -25 ± 5 | +50 ± 10 |
Values are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Radioligand Binding Assay
This protocol determines the binding affinity of this compound to the four adenosine receptor subtypes (A1, A2A, A2B, and A3).
Materials:
-
Membrane preparations from cells stably expressing human adenosine receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligands: [³H]R-PIA (for A1), [³H]CGS21680 (for A2A), [³H]DPCPX (for A1 to determine non-specific binding), [¹²⁵I]I-AB-MECA (for A3).
-
This compound and reference compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of increasing concentrations of the test compound (this compound) or reference compound.
-
Add 50 µL of the appropriate radioligand at a concentration near its K_d_ value.
-
Add 100 µL of the cell membrane suspension (20-25 µg of protein per well).
-
Incubate the mixture for a specified time (e.g., 60-120 minutes) at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist.
-
Calculate the specific binding and determine the K_i_ values using competitive binding analysis software.[2]
In Vitro cAMP Functional Assay
This assay measures the ability of this compound to activate or inhibit adenylyl cyclase, a key downstream effector of adenosine receptors.
Materials:
-
HEK293 cells stably expressing one of the human adenosine receptor subtypes.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Adenosine deaminase.
-
Rolipram (a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (an adenylyl cyclase activator, for A1 and A3 assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with adenosine deaminase to remove any endogenous adenosine.
-
For A1 and A3 receptor assays (G_i_-coupled), stimulate the cells with forskolin to induce cAMP production.
-
Add increasing concentrations of this compound or a reference compound. For A2A and A2B receptors (G_s_-coupled), the compound is added without forskolin.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Calculate the EC_50_ values for cAMP inhibition (A1, A3) or stimulation (A2A, A2B) using a dose-response curve analysis.[3]
In Vivo Hemodynamic Assessment in a Rodent Model
This protocol evaluates the effect of this compound on cardiovascular parameters in a living organism.
Materials:
-
Anesthetized rats or mice.
-
Intravenous catheter for drug administration.
-
Arterial catheter connected to a pressure transducer for blood pressure monitoring.
-
ECG electrodes for heart rate monitoring.
-
This compound and reference compounds formulated in a suitable vehicle (e.g., saline with a small amount of DMSO).
Procedure:
-
Anesthetize the animal and insert intravenous and arterial catheters.
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer a bolus intravenous injection or a continuous infusion of the vehicle control and record MAP and HR for a defined period.
-
Administer increasing doses of this compound and record the hemodynamic responses at each dose.
-
Allow sufficient time between doses for the parameters to return to baseline.
-
Administer a reference compound (e.g., NECA) to compare the magnitude and duration of the effects.
-
Analyze the data to determine the dose-dependent effects of this compound on blood pressure and heart rate.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: In Vitro and In Vivo Experimental Workflow.
This guide provides a comprehensive framework for the comparative evaluation of this compound. By following these standardized protocols and data presentation formats, researchers can generate robust and comparable data to elucidate the pharmacological profile of this novel adenosine analog.
References
Comparative Biological Activity of N-[(3-Methoxyphenyl)methyl]adenosine Derivatives as Adenosine Receptor Ligands
For Immediate Release
This guide provides a comparative analysis of the biological activity of N-[(3-Methoxyphenyl)methyl]adenosine derivatives, focusing on their affinity for adenosine (B11128) receptor subtypes. The data presented is primarily derived from a key study by Gallo-Rodriguez et al. (1994) in the Journal of Medicinal Chemistry, which systematically explored the structure-activity relationships of N6-benzyladenosine-5'-uronamides. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of adenosine receptor agonists.
Quantitative Comparison of Receptor Affinity
The following tables summarize the binding affinities (Ki values) of this compound-5'-N-methyluronamide and related analogues for rat A1, A2a, and A3 adenosine receptors. Lower Ki values indicate higher binding affinity.
Table 1: Affinity of N6-(Methoxybenzyl)adenosine-5'-N-methyluronamide Derivatives at Rat Adenosine Receptors
| Compound | Substitution | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) |
| 1 | N6-(3-Methoxybenzyl) | 180 ± 20 | 2,100 ± 400 | 25 ± 3 |
| 2 | N6-Benzyl (Unsubstituted) | 140 ± 20 | 1,600 ± 100 | 37 ± 5 |
| 3 | N6-(2-Methoxybenzyl) | 300 ± 30 | 3,100 ± 500 | 48 ± 6 |
| 4 | N6-(4-Methoxybenzyl) | 110 ± 10 | 1,500 ± 200 | 18 ± 2 |
Data extracted from Gallo-Rodriguez, C., et al. (1994). J. Med. Chem., 37(5), 636-646.[1]
Table 2: Affinity of N6-(Halobenzyl)adenosine-5'-N-methyluronamide Derivatives at Rat Adenosine Receptors
| Compound | Substitution | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) |
| 5 | N6-(3-Iodobenzyl) | 55 ± 5 | 58 ± 6 | 1.1 ± 0.1 |
| 6 | N6-(3-Bromobenzyl) | 120 ± 10 | 700 ± 100 | 6.5 ± 0.8 |
| 7 | N6-(3-Chlorobenzyl) | 130 ± 20 | 910 ± 110 | 10 ± 1 |
| 8 | N6-(3-Fluorobenzyl) | 160 ± 20 | 1,300 ± 200 | 28 ± 3 |
Data extracted from Gallo-Rodriguez, C., et al. (1994). J. Med. Chem., 37(5), 636-646.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for Adenosine A3 Receptor Affinity
This protocol outlines the procedure for determining the binding affinity of test compounds to the rat A3 adenosine receptor.
1. Membrane Preparation:
-
Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the cloned rat brain A3 adenosine receptor.[2]
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[3]
-
The pellet is washed and resuspended in the final assay buffer.[3] Protein concentration is determined using a standard method like the BCA assay.[3]
2. Binding Assay:
-
The assay is performed in a 96-well plate format in a total volume of 250 µL.[3]
-
Each well contains the cell membrane preparation (50-120 µg of protein), the radioligand ([125I]iodoAPNEA), and the competing test compound at various concentrations.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 100 µM NECA).[4]
-
The plates are incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.[3]
3. Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[3]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
The radioactivity retained on the filters is counted using a scintillation counter.[3]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay determines the functional activity of the adenosine derivatives as agonists or antagonists at the A3 adenosine receptor, which is a Gi-coupled receptor.
1. Cell Culture and Preparation:
-
CHO cells stably expressing the A3 adenosine receptor are cultured to 60-80% confluency.
-
The cells are harvested, centrifuged, and resuspended in a stimulation buffer.[5]
2. Assay Procedure:
-
The assay is typically performed in a 96- or 384-well plate format.
-
To measure the inhibition of cAMP production (characteristic of Gi-coupled receptor activation), adenylate cyclase is first stimulated with forskolin (B1673556).
-
The cells are incubated with various concentrations of the test compound (adenosine derivative) in the presence of forskolin and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The incubation is carried out for a defined period (e.g., 20 minutes) at 37°C.[6]
3. cAMP Measurement:
-
The intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF).[6]
-
In this format, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
4. Data Analysis:
-
The concentration of the agonist that produces 50% of its maximal effect (EC50) or the concentration of an antagonist that inhibits 50% of the agonist response (IC50) is determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the A3 adenosine receptor signaling pathway and a typical experimental workflow for evaluating compound affinity.
References
- 1. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Substitution of N6-benzyladenosine-5'-uronamides enhances selectivity for A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Validating Binding Affinity: A Comparative Analysis of N-[(3-Methoxyphenyl)methyl]adenosine and Other Adenosine Receptor Agonists
For researchers, scientists, and professionals in drug development, the accurate validation of binding affinity assay results is paramount. This guide provides a comparative analysis of the binding affinity of N-[(3-Methoxyphenyl)methyl]adenosine, an N6-substituted adenosine (B11128) analog, alongside other well-characterized adenosine receptor agonists. The data is presented to facilitate an objective assessment of its potential selectivity and potency at the four adenosine receptor subtypes (A1, A2A, A2B, and A3).
This guide summarizes quantitative binding affinity data, details the experimental protocols used to obtain this data, and provides a visual representation of the relevant signaling pathways and experimental workflows.
Comparative Binding Affinity of Adenosine Receptor Agonists
The binding affinity of a compound for its target receptor is a critical determinant of its pharmacological activity. For adenosine receptor ligands, this is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
To provide a robust framework for validating future experimental results for this compound, the following table compares the binding affinities of several well-established adenosine receptor agonists across the human A1, A2A, and A3 receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Primary Selectivity |
| This compound | Data not available | Data not available | Data not available | Predicted A3 Agonist |
| R-PIA | 1.1 | 160 | 110 | A1 |
| CGS 21680 | 290 | 27 | 88800 | A2A |
| IB-MECA | 54 | 56 | 1.1 | A3 |
| 2-Cl-IB-MECA | >1000 | >1000 | 0.33 | A3 |
Note: Ki values can vary between species and experimental conditions.
Experimental Protocols
The determination of binding affinity for adenosine receptor ligands is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (like this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to a specific receptor subtype.
General Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Cells are homogenized in a cold buffer solution and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand. Commonly used radioligands include:
-
[3H]-DPCPX for A1 receptors.
-
[3H]-ZM241385 or [3H]-CGS 21680 for A2A receptors.
-
[125I]-AB-MECA for A3 receptors.
-
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) or a known reference compound.
-
The prepared cell membranes.
-
3. Incubation:
-
The plates are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
4. Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
5. Scintillation Counting:
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
6. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the processes involved in validating the binding affinity of this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the downstream signaling pathways of the adenosine receptors.
Caption: Workflow for a competitive radioligand binding assay.
References
A Comparative Analysis of N-[(3-Methoxyphenyl)methyl]adenosine and Caffeine at Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark comparison of the pharmacological effects of N-[(3-Methoxyphenyl)methyl]adenosine and the well-characterized adenosine (B11128) receptor antagonist, caffeine (B1668208). The following sections detail their respective binding affinities, functional effects on intracellular signaling, and the experimental protocols used to derive these findings.
Introduction to the Compounds
This compound is a synthetic analog of adenosine, characterized by a methoxybenzyl group at the N6 position of the purine (B94841) ring. Such modifications are known to alter the affinity and selectivity of the ligand for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3)[1][2]. In contrast, caffeine (1,3,7-trimethylxanthine) is a naturally occurring xanthine (B1682287) alkaloid and a widely consumed psychoactive substance[3]. Its primary mechanism of action is the non-selective antagonism of adenosine receptors[3]. This guide aims to provide a direct comparison of these two compounds to aid researchers in the selection and application of appropriate pharmacological tools.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional efficacy of this compound and caffeine at the four adenosine receptor subtypes.
Table 1: Adenosine Receptor Binding Affinity (Ki in µM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | >10 | >10 | Not Reported | 0.44 ± 0.06 |
| Caffeine | 20-30 | 40-65 | ~30 | Low Affinity |
Note: Data for this compound is derived from studies on N6-(3-methoxybenzyl)adenosine-5'-N-methyluronamide[1]. Data for caffeine represents a range from multiple studies[4].
Table 2: Functional Efficacy at Adenosine Receptors
| Compound | Receptor Target | Functional Effect | Potency (IC50/EC50) |
| This compound | A3 | Agonist (Inhibition of cAMP) | Not Explicitly Reported |
| Caffeine | A1/A2A | Antagonist (Blocks Adenosine-mediated cAMP modulation) | IC50 vs. Adenosine-stimulated cAMP: ~27-120 µM |
Note: The functional effect of this compound is inferred from its structural class as an A3-selective agonist[1]. Caffeine's IC50 varies depending on the specific A2A receptor-mediated response being measured[4].
Signaling Pathways
The interaction of these compounds with adenosine receptors triggers distinct downstream signaling cascades. The A1 and A3 receptors are primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.
As an A3 receptor agonist, this compound is expected to activate the Gi pathway, leading to the inhibition of cAMP production[1]. Caffeine, as an antagonist, blocks the effects of endogenous adenosine at both Gi- and Gs-coupled receptors, thereby modulating cAMP levels depending on the prevailing adenosinergic tone[3].
Experimental Protocols
The data presented in this guide are typically generated using the following experimental methodologies.
Radioligand Binding Assay (Competition Assay)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Workflow Diagram:
References
- 1. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-(4-Methoxybenzoyl)adenosine|RUO [benchchem.com]
- 3. Caffeine and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-[(3-Methoxyphenyl)methyl]adenosine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like N-[(3-Methoxyphenyl)methyl]adenosine are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this adenosine (B11128) analog, fostering a culture of safety and building trust in your laboratory's operational integrity.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure risks.
Core Principle: Treat this compound as a hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected for integrity before use and changed immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for bulk handling or when there is a significant splash hazard. |
| Protective Clothing | A standard laboratory coat. For larger quantities, a chemical-resistant apron may be necessary. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or aerosols. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Waste Segregation and Collection
-
Designate a Specific Waste Container:
-
Use a clearly labeled, leak-proof, and chemically compatible container for all this compound waste.
-
The container must be securely sealed when not in use.
-
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The concentration and composition of the waste stream (including any solvents).
-
The date accumulation started.
-
The hazard characteristics (e.g., "Toxic," "Irritant").
-
-
-
Waste Streams:
-
Solid Waste: Collect unused or expired compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and disposable labware (e.g., pipette tips, microfuge tubes) in the designated solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid waste container. Do not mix with incompatible waste streams. The first rinse of any contaminated glassware should also be collected as hazardous waste.[1]
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Storage:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not store incompatible chemicals together.
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's policies, arrange for a waste pickup through your EHS department.
-
Decontamination of Laboratory Equipment
-
Reusable Glassware: Triple rinse with a suitable solvent (e.g., ethanol (B145695) or methanol). The first two rinses must be collected as hazardous liquid waste. The third rinse may be disposed of down the drain, pending approval from your institution's EHS.
-
Work Surfaces: Decontaminate surfaces with a suitable cleaning agent. All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as solid hazardous waste.
Experimental Protocol: Chemical Inactivation (for consideration and EHS approval)
While sending the chemical for incineration via a licensed waste disposal service is the standard and recommended procedure, in some instances, chemical inactivation may be considered. This protocol is provided as a general guideline and MUST be reviewed and approved by your institution's Environmental Health & Safety (EHS) department before implementation. The degradation of purine (B94841) nucleosides often involves enzymatic or harsh chemical conditions that may not be feasible or safe in a standard laboratory setting without proper controls.[2][3][4]
Principle: The purine ring of adenosine analogs can be susceptible to degradation under strong oxidizing or acidic conditions. However, the stability of the methoxyphenyl group must also be considered.
Disclaimer: This is a generalized protocol and its effectiveness and safety for this compound have not been specifically validated.
Materials:
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Potassium Permanganate (B83412) (KMnO₄) or Sodium Hypochlorite (bleach)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (B78521) (NaOH) for neutralization
-
Appropriate reaction vessel (e.g., heavy-walled flask)
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
Consult EHS: Present this protocol and the Safety Data Sheet (SDS) for this compound to your EHS department for a full risk assessment and approval.
-
Prepare the Reaction: In a certified chemical fume hood, and wearing appropriate PPE, dissolve the this compound waste in a suitable solvent.
-
Acidification: Slowly add a strong acid (e.g., concentrated HCl) to the solution while stirring.
-
Oxidation: Slowly add an oxidizing agent (e.g., potassium permanganate solution) to the acidified mixture. Monitor the reaction for any signs of gas evolution or excessive heat generation.
-
Reaction Time: Allow the reaction to proceed for a specified time, as determined in consultation with EHS, to ensure complete degradation.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is between 6.0 and 8.0.
-
Disposal of Treated Waste: Even after treatment, the resulting solution must be collected as hazardous waste and disposed of through your EHS department.
Disposal Workflow Diagram
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
